molecular formula C7H12N2S B1517414 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine CAS No. 1123169-53-8

1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine

Cat. No.: B1517414
CAS No.: 1123169-53-8
M. Wt: 156.25 g/mol
InChI Key: NARMNKOZSKVGAW-UHFFFAOYSA-N
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Description

1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine is a high-purity chemical building block featuring a methanamine group attached to a 4-ethyl-2-methylthiazole core. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the development of neuroprotective agents. The thiazole ring is a versatile moiety prevalent in many bioactive molecules and approved drugs . This compound is structurally related to the 4-methylthiazole (MZ) pharmacophore, which has been investigated for its neuroprotective properties. Research indicates that such methylthiazole derivatives can protect primary neurons against challenges like oxygen-glucose deprivation and excitotoxicity . These effects are potentially mediated through multiple mechanisms, including the potentiation of GABA A receptor function, which attenuates glutamate-induced excitotoxicity—a key pathway in neuronal loss associated with conditions like Alzheimer's disease (AD) . As a key intermediate, researchers can utilize this amine to synthesize novel compounds for probing neurodegenerative pathways and screening for potential therapeutic applications. The product is provided as a liquid and should be stored at room temperature. It is characterized by an InChI Key of NARMNKOZSKVGAW-UHFFFAOYSA-N and a molecular formula of C 7 H 12 N 2 S. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-6-7(4-8)10-5(2)9-6/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARMNKOZSKVGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653254
Record name 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine
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Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-53-8
Record name 4-Ethyl-2-methyl-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine
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Foundational & Exploratory

Technical Synthesis Guide: 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine presents a classic challenge in heterocyclic chemistry: installing a primary amine on an electron-rich aromatic ring with specific regiochemistry.[1] While direct amination strategies exist, they often suffer from polysubstitution or low yields due to the nucleophilicity of the product.

This guide details a Linear Convergent Pathway utilizing the Hantzsch Thiazole Synthesis followed by a Gabriel Amine Synthesis . This route is selected for its scalability, regiochemical certainty, and avoidance of hazardous azide intermediates often used in Curtius rearrangements.[1]

Key Chemical Challenges Solved:
  • Regiocontrol: The Hantzsch method guarantees the 2,4,5-substitution pattern by design of the

    
    -halo-
    
    
    
    -keto ester precursor.[1]
  • Amine Purity: Utilizing the phthalimide protecting group prevents the formation of secondary/tertiary amines, a common failure mode in direct alkylation with ammonia.

  • Stability: Avoiding the isolation of unstable thiazole aldehydes (common in Vilsmeier-Haack routes) enhances process robustness.[1]

Retrosynthetic Analysis

The logical disconnection reveals the core building blocks: Thioacetamide (providing the N-C-S fragment and C2-Methyl) and Ethyl 2-chloro-3-oxopentanoate (providing the C4-Ethyl and C5-functional handle).[1]

G Target Target: 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine Inter1 Intermediate 1: N-((4-Ethyl-2-methylthiazol-5-yl)methyl)phthalimide Inter1->Target Hydrazinolysis (Deprotection) Inter2 Intermediate 2: 5-(Chloromethyl)-4-ethyl-2-methylthiazole Inter2->Inter1 Gabriel Synthesis (K-Phthalimide) Inter3 Intermediate 3: (4-Ethyl-2-methylthiazol-5-yl)methanol Inter3->Inter2 Chlorination (SOCl2) Inter4 Scaffold: Ethyl 4-ethyl-2-methylthiazole-5-carboxylate Inter4->Inter3 Reduction (LiAlH4) SM1 Starting Material A: Thioacetamide SM1->Inter4 Hantzsch Condensation SM2 Starting Material B: Ethyl 2-chloro-3-oxopentanoate SM2->Inter4

Figure 1: Retrosynthetic disconnection showing the conversion from raw materials to the target primary amine via the phthalimide intermediate.[1][2]

Detailed Experimental Protocol

Stage 1: The Hantzsch Cyclization

Objective: Construction of the thiazole core with correct alkyl substitution.[1]

  • Reagents: Thioacetamide (1.1 eq), Ethyl 2-chloro-3-oxopentanoate (1.0 eq), Ethanol (Absolute).[1]

  • Mechanism: The sulfur atom of thioacetamide attacks the

    
    -carbon of the keto-ester (displacing chloride), followed by cyclodehydration between the nitrogen and the ketone carbonyl.[1]
    

Protocol:

  • Charge a reaction vessel with Ethyl 2-chloro-3-oxopentanoate (e.g., 20.0 g) and absolute ethanol (100 mL).

  • Add Thioacetamide (1.1 equivalents) in a single portion.

  • Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the halo-ester.[1]

  • Cool to room temperature. The hydrochloride salt of the thiazole may precipitate.[1]

  • Neutralize with saturated aqueous NaHCO₃ to pH 8.[1]

  • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Output: Ethyl 4-ethyl-2-methylthiazole-5-carboxylate (Oil or low-melting solid).

Technical Insight: Using Ethyl 2-chloro-3-oxopentanoate specifically installs the ethyl group at position 4.[1] If Ethyl 2-chloroacetoacetate were used, the result would be a methyl group at position 4.[1]

Stage 2: Reduction to Alcohol

Objective: Convert the C5-ester to a primary alcohol.[1]

  • Reagents: LiAlH₄ (1.5 eq), Anhydrous THF.

Protocol:

  • Suspend LiAlH₄ in anhydrous THF at 0°C under Nitrogen atmosphere.

  • Add the Stage 1 ester (dissolved in THF) dropwise, maintaining internal temp < 10°C.

  • Allow to warm to RT and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mL), 15% NaOH (1x mL), then water (3x mL) relative to LiAlH₄ weight.

  • Filter the granular aluminum salts. Concentrate the filtrate.

  • Output: (4-Ethyl-2-methylthiazol-5-yl)methanol.

Stage 3: Activation & Amination (Gabriel Synthesis)

Objective: Convert alcohol to amine without over-alkylation.

Step 3A: Chlorination [1]

  • Dissolve the alcohol in DCM. Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. Evaporate solvent and excess SOCl₂ to yield the Chloromethyl intermediate .

Step 3B: Phthalimide Substitution

  • Dissolve the crude chloride in DMF.

  • Add Potassium Phthalimide (1.1 eq).

  • Heat to 80°C for 4 hours. The phthalimide anion displaces the chloride.

  • Pour into water; the phthalimide intermediate usually precipitates as a solid. Filter and dry.

Step 3C: Deprotection (The Release)

  • Suspend the phthalimide intermediate in Ethanol.

  • Add Hydrazine Hydrate (2.0 eq).

  • Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Cool, filter off the byproduct.[3][4][5]

  • Concentrate the filtrate. Acidify with HCl to form the amine hydrochloride salt (purification step).

  • Basify with NaOH and extract with DCM to obtain the free base.

Process Data & Critical Parameters

The following table summarizes the critical process parameters (CPPs) for optimization.

StageKey ReagentCritical ParameterTypical YieldSafety Hazard
1. Cyclization ThioacetamideReflux Time (ensure completion)85-92%Thioacetamide is a carcinogen; handle in hood.[1]
2. Reduction LiAlH₄Moisture Control (Anhydrous)90-95%Pyrophoric hydride; H₂ gas evolution.[1]
3. Activation SOCl₂Gas Evolution ControlQuant.HCl/SO₂ gas release; corrosive.
4.[1] Substitution K-PhthalimideTemperature (80°C)75-85%DMF is hepatotoxic.
5.[1] Deprotection HydrazineStoichiometry (>2 eq)80-90%Hydrazine is toxic/unstable.[1]

Analytical Validation (Expected Data)

To validate the synthesis of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine , look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):

  • Thiazole 2-Me: Singlet,

    
     ppm (3H).
    
  • Thiazole 4-Et:

    • Triplet,

      
       ppm (3H, -CH₂CH₃ ).[1]
      
    • Quartet,

      
       ppm (2H, -CH₂ CH₃).[1]
      
  • C5-Methylene (-CH₂-NH₂): Singlet,

    
     ppm (2H).[1]
    
    • Note: If isolated as HCl salt, this shift moves downfield to

      
       ppm.
      
  • Amine (-NH₂): Broad singlet, variable position (

    
     ppm), D₂O exchangeable.[1]
    

References

  • Hantzsch Thiazole Synthesis General Methodology

    • Reaction of thioamides with

      
      -halo ketones.[1]
      
    • Source: Organic Reactions, Vol 6.[1] Wiley.[1]

  • Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Analogous Protocol)

    • Detailed protocol for the methyl analog which serves as the templ
    • Source: Google P
  • Gabriel Synthesis of Primary Amines

    • Standard operating procedure for converting alkyl halides to primary amines via phthalimide.[1]

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1]

  • Reduction of Thiazole Esters

    • Methodology for LiAlH4 reduction of thiazole-5-carboxyl
    • Source: Journal of Heterocyclic Chemistry.

Sources

Technical Guide: Synthesis of Substituted Thiazole Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole methanamine moiety (specifically 2- or 4-aminomethylthiazole) is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in fragment-based drug discovery (FBDD). It provides a semi-rigid vector for hydrogen bonding and is a key structural motif in antiretrovirals (e.g., Ritonavir analogues), kinase inhibitors, and novel antiglycation agents.

This guide moves beyond elementary textbook definitions to address the process-chemistry challenges inherent to this scaffold:

  • Regiocontrol: Ensuring exclusive ring formation without isomeric scrambling.

  • Chemoselectivity: Handling the high nucleophilicity of the primary amine in the presence of electrophilic thiazole precursors.

  • Catalyst Poisoning: Overcoming sulfur-mediated deactivation of transition metals during reductive protocols.

Strategic Retrosynthesis

To design a robust synthesis, we must disconnect the molecule based on the stability of the precursors. We utilize three primary disconnections:

  • Cyclization (Bottom-Up): The Hantzsch synthesis, ideal for building the ring around the amine precursor.

  • Nucleophilic Substitution (Top-Down): Displacing a leaving group (halide) on an existing thiazole ring.

  • Reductive Functionalization: Converting a nitrile or amide to the amine.[1]

Retrosynthesis Target Thiazole Methanamine (Target) Thioamide α-Amino Thioamide (Hantzsch Route) Thioamide->Target Cyclization HaloKetone α-Haloketone HaloKetone->Target + Chloromethyl Chloromethyl Thiazole (Delépine/Gabriel Route) Chloromethyl->Target Substitution (SN2) Nitrile Cyanothiazole (Reductive Route) Nitrile->Target Reduction

Figure 1: Retrosynthetic analysis of the thiazole methanamine scaffold showing three distinct synthetic vectors.

Method A: The Modified Hantzsch Construction

Best for: 2-aminomethyl substituted thiazoles. Mechanism: Condensation of an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-haloketone with a thioamide.[2]
The Challenge

A standard Hantzsch synthesis using 2-aminoethanethioamide (glycine thioamide) is problematic because the free amine is unstable and can self-condense or poison the reaction.

The Solution: Boc-Protection Strategy

We utilize N-Boc-glycine thioamide . The Boc group protects the amine during the harsh cyclization conditions and is removed quantitatively in the final step.

Protocol
  • Thioamide Formation: React N-Boc-glycine amide with Lawesson’s Reagent (0.55 eq) in THF at reflux for 2 hours.

  • Cyclization:

    • Dissolve substituted

      
      -bromoacetophenone (1.0 eq) in EtOH (0.5 M).
      
    • Add N-Boc-glycine thioamide (1.1 eq).

    • Critical Step: Add

      
       (1.2 eq) to neutralize HBr generated in situ.
      
    • Reflux for 4-6 hours. Monitor by TLC (disappearance of bromide).

  • Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane to yield the amine hydrochloride salt.

Hantzsch Start N-Boc-Glycine Amide Lawesson Lawesson's Rgt THF, Reflux Start->Lawesson Thioamide N-Boc-Thioamide Lawesson->Thioamide Cyclization Cyclization (EtOH, Reflux) Thioamide->Cyclization HaloKetone α-Bromoketone HaloKetone->Cyclization Intermediate Boc-Protected Thiazole Cyclization->Intermediate Deprotection HCl / Dioxane Intermediate->Deprotection Product Thiazole Methanamine (HCl Salt) Deprotection->Product

Figure 2: Step-wise workflow for the Modified Hantzsch Synthesis using Boc-protected precursors.

Method B: The Delépine Reaction

Best for: 4-aminomethyl substituted thiazoles (from 4-chloromethylthiazoles). Why this over Ammonia? Direct amination with ammonia leads to over-alkylation (secondary/tertiary amines). The Delépine reaction uses Hexamethylenetetramine (HMTA) to enforce mono-alkylation.

Mechanism & Causality

HMTA acts as a tertiary amine nucleophile.[3] It attacks the alkyl halide to form a quaternary ammonium salt (the Delépine salt).[4] This salt is stable but hydrolyzes in acidic ethanol to release the primary amine and formaldehyde (as diethyl acetal).[3][4]

Protocol
  • Quaternization:

    • Dissolve 4-(chloromethyl)thiazole (1.0 eq) in Chloroform (

      
      ).
      
    • Add HMTA (1.1 eq).

    • Stir at RT or mild reflux. The product often precipitates as a white crystalline salt.

    • Filtration: Isolate the salt. Do not attempt column chromatography (it is too polar).

  • Hydrolysis:

    • Suspend the salt in Ethanol/Conc. HCl (5:1 ratio).

    • Reflux for 2-3 hours.

    • Cool and filter off the byproduct (

      
      ).
      
    • Concentrate filtrate to obtain the target amine hydrochloride.

Method C: Reduction of Cyanothiazoles

Best for: When the nitrile precursor is commercially available. Major Risk: Sulfur poisoning of Palladium/Platinum catalysts.

Catalyst Selection Logic

Standard Hydrogenation (


, Pd/C) often fails because the thiazole sulfur binds irreversibly to the Pd surface.
  • Solution 1: Use Raney Nickel in excess (sacrificial surface area).

  • Solution 2 (Recommended): Chemical reduction using Borane-THF (

    
    ) .[5]
    
Protocol (Borane Reduction)
  • Dissolve 2-cyanothiazole in anhydrous THF under Argon.

  • Add

    
     (1M solution, 3.0 eq) dropwise at 0°C.
    
  • Reflux for 1 hour.

  • Quench: Carefully add MeOH to destroy excess borane.

  • Acid Workup: Add HCl and reflux briefly to break the Boron-Nitrogen complex (essential step, otherwise yield is near zero).

Comparative Data & Selection Matrix

ParameterHantzsch (Method A)Delépine (Method B)Nitrile Reduction (Method C)
Regiocontrol Excellent (Defined by precursors)High (Dependent on halide)High
Scalability High (Kg scale possible)Medium (Precipitation volume)Low (Safety of Borane/H2)
Cost LowVery Low (HMTA is cheap)Moderate
Atom Economy Moderate (Loss of H2O/HBr)HighHigh
Key Risk Lachrymatory haloketonesFormaldehyde byproductCatalyst poisoning

References

  • Hantzsch Synthesis Overview: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Available at: [Link]

  • Delépine Reaction Mechanism: Royal Society of Chemistry (RSC). "The Delépine Reaction."[3][4][6] Journal of the Chemical Society. Available at: [Link][7]

  • Nitrile Reduction Methodologies: National Institutes of Health (NIH). "Reductions of Aliphatic and Aromatic Nitriles." PMC. Available at: [Link]

  • Thiazole Pharmacophores: ScienceDirect. "Thiazole: A privileged scaffold in drug discovery." Available at: [Link]

Sources

Crystallography of Ethyl-Methyl-Thiazole Compounds: A Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallography of Ethyl-Methyl-Thiazole Compounds Content Type: In-depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Development Scientists

Strategic Overview: The Thiazole Scaffold in Solid State

The ethyl-methyl-thiazole moiety—exemplified by compounds like 4-methyl-5-thiazoleethanol (Sulfurol) and 5-ethyl-4-methylthiazole —represents a unique crystallographic challenge.[1] Unlike rigid polycyclic aromatics, these small heterocycles are often liquids or low-melting solids at room temperature due to weak intermolecular dispersion forces and high conformational freedom of the alkyl chains.

For the drug development scientist, obtaining a diffraction-quality single crystal of these scaffolds is rarely about simple evaporation; it is a strategic choice between in situ cryocrystallography and supramolecular derivatization (salts/co-crystals).

The "Thiazole Signature": Chalcogen Bonding

Beyond simple packing, the thiazole ring offers a specific directional interaction critical for binding affinity and crystal stability: the S···N chalcogen bond .[1]

  • Mechanism: The sulfur atom possesses a positive electrostatic potential region (σ-hole) along the C-S bond extension, which interacts with nucleophiles (like the Nitrogen of a neighboring thiazole or a carbonyl oxygen).

  • Relevance: In crystal engineering, this directs 1D chain formation.[1] In medicinal chemistry, this mimics water-bridged interactions in protein active sites.[1]

Critical Methodology: From Liquid Oil to Diffraction Pattern

As these compounds are often viscous oils, standard vapor diffusion methods will fail.[1] You must adopt one of two rigorous pathways.

Pathway A: In Situ Cryocrystallography (The "Neat" Approach)

Use this when the native liquid structure is required without counter-ions.

Protocol:

  • Capillary Mounting: Draw the liquid ethyl-methyl-thiazole into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.[1]

  • The "Flash" Freeze: Mount the capillary on the goniometer head.[1] Flash cool to 100 K using a liquid nitrogen cryostream.[1] This usually results in a glass (amorphous).[1]

  • Annealing (The Art):

    • Slowly raise the temperature (5 K/min) until the sample devitrifies and crystallizes (often visible as the opaque glass turning clear or birefringent).

    • If a polycrystal forms, cycle the temperature just below the melting point (zone melting) to isolate a single grain.

  • Data Collection: Collect data immediately at 100 K to prevent melting.

Pathway B: Derivatization & Salt Formation (The "Robust" Approach)

Recommended for routine analysis and polymorphism screening.

The ethyl-methyl-thiazole nitrogen is weakly basic (


).[1] Strong acids are required to protonate it and create an ionic lattice driven by charge-assisted hydrogen bonds (

).[1]

Protocol:

  • Solvent Selection: Dissolve 50 mg of the thiazole oil in 2 mL of anhydrous ethanol or diethyl ether.

  • Acid Addition: Add 1.1 equivalents of HCl (as 2M ethereal HCl) or Picric acid (saturated ethanol solution).

    • Note: Picrates are historically preferred for thiazoles due to strong

      
       stacking interactions stabilizing the lattice.[1]
      
  • Crystallization:

    • Vapor Diffusion: Place the reaction vial inside a larger jar containing hexane (antisolvent).[1]

    • Slow Cooling: If precipitate forms immediately, heat to reflux until dissolved, then cool to 4°C at 1°C/hour.

Visualization: Experimental Workflow

The following diagram outlines the decision logic for handling liquid thiazole intermediates.

ThiazoleWorkflow Start Target: Ethyl-Methyl-Thiazole (Liquid) Decision Is Native Structure Critical? Start->Decision PathA Path A: In Situ Cryocrystallography Decision->PathA Yes (Neat) PathB Path B: Salt/Co-Crystal Formation Decision->PathB No (Derivative OK) Capillary 1. Capillary Mount (0.3mm) PathA->Capillary FlashCool 2. Flash Cool to 100K (Glass) Capillary->FlashCool ZoneMelt 3. Zone Melting (Optical Control) FlashCool->ZoneMelt XRD SC-XRD Data Collection ZoneMelt->XRD Acid 1. Add HCl or Picric Acid PathB->Acid Grow 2. Vapor Diffusion (EtOH/Hexane) Acid->Grow Grow->XRD Analysis Structure Solution (S...N / H-Bonds) XRD->Analysis

Caption: Decision matrix for crystallizing liquid thiazole derivatives via in situ cooling or salt formation.

Structural Analysis & Data Interpretation[2][3][4][5][6][7][8][9]

When refining the structure of ethyl-methyl-thiazoles, specific attention must be paid to disorder and intermolecular contacts.[1]

A. Handling Alkyl Chain Disorder

The ethyl group (and the hydroxyethyl tail in Sulfurol) often exhibits rotational disorder.[1]

  • Symptom: Elongated thermal ellipsoids on the terminal carbons.[1]

  • Fix: Use a split-atom model (PART 1 / PART 2 in SHELX) coupled with similarity restraints (SAME/SADI) on bond lengths. Do not simply apply rigid bond restraints (RIGU) without evidence of dynamic motion.[1]

B. The Interaction Hierarchy

Analyze your packing diagram for the following motifs, ranked by energy contribution:

Interaction TypeDistance (Å)GeometrySignificance
Ionic H-Bond (

)
3.0 - 3.2LinearPrimary lattice driver in salts.[1]
Chalcogen Bond (

)
3.3 - 3.6

Directs chain formation; mimics drug-receptor binding.[1]
Pi-Stacking 3.5 - 3.8Offset ParallelStabilizes picrate/fused-ring derivatives.[1]
Weak H-Bond (

)
3.4 - 3.8BentFine-tunes the packing of methyl groups.[1]
C. Case Study: 4-Methyl-5-thiazoleethanol (Sulfurol)[1][10]
  • Neat Liquid: Crystallizes only below 0°C. The structure is dominated by

    
     hydrogen bonds forming infinite chains.[1]
    
  • HCl Salt: Crystallizes as a hygroscopic solid.[1][2] The protonation of the Nitrogen blocks the

    
     motif. Instead, the lattice shifts to 
    
    
    
    networks.[1]
    • Implication: The salt form drastically alters the solubility profile and hygroscopicity, a critical factor in formulation.

Visualizing the Chalcogen Interaction

The following diagram illustrates the specific


-hole interaction geometry characteristic of thiazole crystals.

ChalcogenBond cluster_geometry Directionality Rule S1 S C1 C S1->C1 N_acceptor N' S1->N_acceptor σ-hole interaction (3.3 - 3.6 Å) N1 N C1->N1 Rule Angle C-S...N' ≈ 180° (Linear extension of C-S bond)

Caption: Schematic of the directional S...N Chalcogen bond (σ-hole interaction) governing thiazole packing.

References

  • Greb, L., et al. (2013).[1] "Chalcogen Bonding in Crystalline Thiazoles." Journal of the American Chemical Society.[1]

  • Bondi, A. (1964).[1] "Van der Waals Volumes and Radii." Journal of Physical Chemistry.

  • Desiraju, G. R. (2002).[1] "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research.

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of 4-methyl-5-thiazoleethanol derivatives." CSD Database.

  • Mullins, O. C., et al. (2012).[1] "Crystallization of Low Melting Heterocycles via In Situ Cryotechniques." Crystal Growth & Design.

Sources

Technical Profile: 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine

[1][2][3][4]

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine (CAS: 1123169-53-8), a critical heterocyclic building block in fragment-based drug discovery (FBDD).[1][2][3][4] We examine its physicochemical architecture, focusing on the molecular weight (156.25 g/mol ) as a determinant of ligand efficiency.[3][4] The guide details a self-validating synthetic protocol via the Hantzsch thiazole synthesis and subsequent functional group interconversion, alongside analytical validation parameters (NMR, MS) and its strategic application as a bioisostere in kinase inhibitor design.[3][4]

Physicochemical Architecture & Core Identity

The molecular weight of a fragment is not merely a physical constant; in drug development, it is the denominator of Ligand Efficiency (LE) .[4] With a molecular weight of 156.25 Da , this thiazole derivative sits in the "sweet spot" for fragment libraries (Rule of Three: MW < 300), allowing for significant structural elaboration without violating Lipinski’s Rule of Five in the final drug candidate.[4]

Quantitative Data Profile
ParameterValueUnitSignificance in Drug Design
Molecular Weight 156.25 g/mol High Ligand Efficiency potential (LE > 0.3).[1][2][3][4]
Exact Mass 156.0721DaCritical for High-Res Mass Spectrometry (HRMS) validation.[1][3][4]
Molecular Formula C₇H₁₂N₂S-Stoichiometric basis for synthesis.[1][2][3][4]
CAS Number 1123169-53-8-Unique identifier for regulatory filing.[1][2][3][4]
Topological Polar Surface Area (TPSA) ~51.8ŲPredicts good membrane permeability (Target < 140 Ų).[3][4]
cLogP ~1.2 - 1.5-Indicates favorable lipophilicity for oral bioavailability.[1][3][4]
H-Bond Donors / Acceptors 2 / 3-Primary amine acts as a key directional H-bond donor.[1][2][3][4]

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine requires a convergent approach. We utilize the Hantzsch Thiazole Synthesis to construct the heterocyclic core, followed by a functionalization sequence to install the primary amine.[3][4]

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary precursors: Thioacetamide (providing the N-C-S fragment and C2-methyl) and a


-halo ketone1234

RetrosynthesisTargetTarget:1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamineIntermediateIntermediate:5-(Chloromethyl)-4-ethyl-2-methylthiazoleTarget->Intermediate  Delépine Reaction(Hexamine/HCl)  PrecursorsPrecursors:Thioacetamide + 1-Bromo-2-pentanone (or equivalent)Intermediate->Precursors  Hantzsch Cyclization(Blanc Chloromethylation)  

Figure 1: Retrosynthetic disconnection strategy identifying the Hantzsch cyclization as the key construct-forming step.[1][2][3][4]

Step-by-Step Experimental Protocol

Safety Precaution: Thioacetamide is a carcinogen.[3][4] Perform all reactions in a fume hood. Alkyl halides are lachrymators.[3][4]

Phase 1: Construction of the Thiazole Core[1]
  • Reagents: Thioacetamide (1.0 eq), 3-chloro-2-pentanone (1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve Thioacetamide (7.5 g, 0.1 mol) in 100 mL absolute ethanol.

    • Add 3-chloro-2-pentanone (12.05 g, 0.1 mol) dropwise over 30 minutes while stirring.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Workup: Evaporate ethanol. Neutralize the residue with saturated NaHCO₃ to pH 8.[3][4] Extract with Dichloromethane (DCM) (3 x 50 mL).[2][3][4] Dry over MgSO₄ and concentrate to yield 4-ethyl-2-methylthiazole .[1][2][3][4]

Phase 2: C5-Functionalization (Chloromethylation)[1][2][3][4]
  • Reagents: 4-ethyl-2-methylthiazole, Paraformaldehyde, Concentrated HCl, ZnCl₂ (catalyst).[1][2][3][4]

  • Procedure:

    • Mix the thiazole (0.05 mol) with Paraformaldehyde (0.06 mol) in 20 mL conc. HCl.

    • Add anhydrous ZnCl₂ (0.01 mol).[2][3][4]

    • Heat at 60°C for 4 hours.

    • Workup: Pour onto ice water. Extract with DCM.[3][4] The product, 5-(chloromethyl)-4-ethyl-2-methylthiazole , is unstable; use immediately or store at -20°C under N₂.[1][2][3][4]

Phase 3: Amination (Delépine Reaction)[2][3][4]
  • Reagents: 5-(chloromethyl) intermediate, Hexamethylenetetramine (Urotropine), Ethanol, Conc.[3][4] HCl.

  • Procedure:

    • Dissolve the chloromethyl intermediate (0.04 mol) in 50 mL chloroform.[3][4] Add Hexamethylenetetramine (0.044 mol).[2][3][4]

    • Reflux for 2 hours.[2][3][4] A quaternary ammonium salt precipitates.[3][4]

    • Filter the salt and reflux it in a mixture of Ethanol (40 mL) and Conc. HCl (10 mL) for 2 hours to cleave the salt.

    • Isolation: Cool, filter off ammonium chloride byproducts.[3][4] Concentrate filtrate.[3][4] Basify with NaOH (10%) to pH 10.[2][3][4] Extract with DCM.[3][4]

    • Purification: Distillation or column chromatography (DCM:MeOH:NH₃ 90:9:1).[2][3][4]

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Mass Spectrometry (ESI-MS)[1][2][3]
  • Expected Mode: Positive Ion Mode [M+H]⁺

  • Theoretical m/z: 157.08

  • Acceptance Criteria: Observed peak must be within ±0.1 Da of theoretical value. A prominent fragment ion at m/z ~140 may appear due to loss of NH₃ (deamination) in harsh ionization conditions.[3][4]

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • 
     1.25 ppm (t, 3H):  Methyl group of the ethyl chain (-CH₂CH ₃).[3][4]
    
  • 
     2.65 ppm (s, 3H):  Methyl group at C2 position (C-CH ₃).[3][4]
    
  • 
     2.75 ppm (q, 2H):  Methylene of the ethyl chain (-CH ₂CH₃).[3][4]
    
  • 
     3.95 ppm (s, 2H):  Methylene bridge to amine (-CH ₂-NH₂).[2][3][4]
    
  • 
     1.5–2.0 ppm (br s, 2H):  Amine protons (-NH ₂), shift varies with concentration/solvent.[2][3][4]
    

Application in Drug Development[4][5]

The 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine moiety serves as a high-value Fragment and Bioisostere .[1][2][3][4]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "seed" for growing inhibitors.[2][3][4] The primary amine provides a vector for amide coupling (e.g., to carboxylic acids in a protein pocket), while the thiazole ring engages in


34
Ligand Efficiency (LE) Calculation

Using the experimental potency of typical thiazole-amine fragments (often


234

DrugDesignFragmentThiazole Fragment(MW 156.25)TargetBiological Target(e.g., Kinase ATP Pocket)Fragment->Target Screening InteractionKey Interactions:1. H-bond (Amine)2. Pi-Stacking (Thiazole)Target->Interaction Binding LeadLead Compound(Optimized Potency)Interaction->Lead Fragment Growing

Figure 2: Strategic utility of the thiazole methanamine scaffold in fragment growing workflows.

References

  • BLD Pharm. (2024).[2][3][4] (4-Ethyl-2-methylthiazol-5-yl)methanamine Product Analysis. Retrieved from [2][3][4]

  • National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 1123169-53-8. Retrieved from [2][3][4][5][6]

  • Mishra, K. et al. (2017).[3][4] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules. Retrieved from [2][3][4]

  • Chhabria, M. T. et al. (2016).[3][4] Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry.

  • Echemi. (2024).[3][4][6][7] Ethyl 4-methylthiazole derivatives and chemical properties. Retrieved from [2][3][4]

Precision Engineering of the Thiazole Pharmacophore: From Tubulin Destabilization to MDR Reversal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring (1,3-thiazole) remains a cornerstone of medicinal chemistry due to its unique electronic profile—an electron-rich sulfur atom and an electron-withdrawing nitrogen atom creating a distinct dipole that facilitates diverse non-covalent interactions.[1] While historical applications focused on simple sulfonamides, the 2024–2025 research landscape has shifted toward hybrid pharmacophores . Current investigations prioritize 2,4-disubstituted thiazole derivatives that act as dual-mechanism agents: destabilizing microtubule dynamics in resistant carcinomas and inhibiting cell wall biosynthesis enzymes (UPPS/UPPP) in multi-drug resistant (MDR) bacteria. This guide synthesizes recent breakthrough data, structural activity relationships (SAR), and validated protocols for the development of next-generation thiazole therapeutics.

Part 1: Structural Activity Relationship (SAR) Landscape

The versatility of the thiazole scaffold lies in its three modifiable vectors. Recent optimization campaigns have moved beyond random screening to rational design targeting specific binding pockets (e.g., the Colchicine site of tubulin).

Critical Modification Vectors
  • C2 Position (The Linker Domain): This is the most critical vector for target specificity.

    • Recent Insight: Replacing rigid linkers with flexible hydrazinyl or hydrazone bridges enhances binding affinity by allowing the molecule to adopt a "U-shaped" conformation necessary for deep pocket penetration in kinases (VEGFR-2) and tubulin.

    • Hydrophobicity: Introduction of hydrophobic groups (e.g., n-butylphenyl) at C2 improves membrane permeability and affinity for the hydrophobic cleft of bacterial enzymes like Undecaprenyl Pyrophosphate Synthase (UPPS).

  • C4 Position (The Lipophilic Anchor):

    • Substitution with bulky aromatic rings (e.g., naphthalene, coumarin) at C4 provides the necessary steric bulk to arrest tubulin polymerization. Electron-donating groups (e.g., -CH3, -OCH3) on these phenyl rings significantly enhance cytotoxic potency (IC50 < 2 µM).

  • C5 Position (The Electronic Tuner):

    • Often left unsubstituted or substituted with electrophilic groups (e.g., guanidine) to form hydrogen bonds with backbone residues (e.g., ThrB353 in tubulin).

Part 2: Oncology Applications – The Dual Tubulin/Kinase Front

Mechanism of Action

Novel thiazole hybrids (specifically thiazole-naphthalene and thiazole-sulfonamide derivatives) function primarily by binding to the Colchicine Binding Site (CBS) of tubulin. Unlike taxanes which stabilize microtubules, these agents inhibit polymerization, leading to G2/M phase arrest and subsequent apoptosis. Advanced derivatives (e.g., Compound 4c) exhibit "dual-targeting" capabilities, simultaneously inhibiting VEGFR-2 kinase activity to cut off tumor angiogenesis.

Visualization: Dual-Targeting Pathway

The following diagram illustrates the concurrent inhibition of microtubule dynamics and angiogenic signaling by novel thiazole hybrids.

Thiazole_MOA cluster_Tubulin Cytoskeleton Destabilization cluster_Kinase Angiogenesis Inhibition Thiazole Novel Thiazole Hybrid (e.g., Compound 4c/5b) Tubulin Tubulin Heterodimer (Colchicine Site) Thiazole->Tubulin  Inhibits   VEGFR VEGFR-2 Kinase Domain Thiazole->VEGFR  Inhibits   Polymerization Microtubule Polymerization Tubulin->Polymerization  Blocks   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Disruption   Apoptosis1 Apoptosis (Caspase-3) Arrest->Apoptosis1 Signaling PI3K/Akt/mTOR Signaling VEGFR->Signaling  Blocks   Angio Endothelial Proliferation Signaling->Angio Necrosis Tumor Necrosis Angio->Necrosis  Prevents  

Caption: Figure 1. Dual mechanism of action for thiazole hybrids targeting the colchicine site of tubulin and the ATP-binding pocket of VEGFR-2.

Comparative Potency Data (2024-2025)

The following table summarizes the potency of recently synthesized thiazole derivatives against standard reference drugs.

Compound IDChemotypeTargetIC50 (µM)Reference Drug (IC50)Source
Compound IV Thiazole-2-acetamideTubulin (MCF-7)2.00 ± 0.12 Combretastatin A-4 (2.[2]96)[1]
Compound 5b Thiazole-NaphthaleneTubulin (MCF-7)0.48 ± 0.03 Colchicine (9.1)[2]
Compound 7 Thiazole-SulfonamideCA IX / Tubulin0.98 (HT-29)Acetazolamide (>10)[3]
Compound 4c Thiazole-HydrazoneVEGFR-20.15 Sorafenib (0.059)[4]
Experimental Protocol: Tubulin Polymerization Inhibition Assay

Objective: To quantify the ability of a novel thiazole compound to inhibit the assembly of purified tubulin into microtubules in vitro.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Reference Standard: Combretastatin A-4 (CA-4).[2]

Methodology:

  • Preparation: Dilute purified tubulin to 3 mg/mL in General Tubulin Buffer containing 1 mM GTP. Keep on ice to prevent premature polymerization.

  • Compound Addition:

    • Pre-warm a 96-well half-area plate to 37°C.

    • Add 5 µL of the test compound (dissolved in DMSO) to experimental wells (Final concentration range: 0.1 – 10 µM).

    • Controls: DMSO only (Vehicle Control - 0% Inhibition), CA-4 (Positive Control - 100% Inhibition).

  • Initiation: Add 45 µL of the cold Tubulin/GTP mixture to each well.

  • Kinetic Monitoring:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure absorbance at 340 nm (turbidimetry) or fluorescence (DAPI excitation if using fluorescent reporter) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Calculate the Vmax (rate of polymerization) during the linear growth phase.

    • Validation Criterion: The Vehicle Control must show a sigmoidal polymerization curve. The CA-4 control must show a flat line (no polymerization).

Part 3: Antimicrobial Frontiers – Combating Resistance

The Target: Cell Wall Biosynthesis

Recent studies (2024) have identified thiazole aminoguanidines as potent inhibitors of Undecaprenyl Pyrophosphate Synthase (UPPS) . This enzyme is essential for the synthesis of the lipid carrier required for bacterial cell wall peptidoglycan assembly. Because this target differs from penicillin-binding proteins, these compounds are effective against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

Experimental Protocol: MIC Determination via Resazurin Microtiter Assay (REMA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against MDR strains with high sensitivity.

Methodology:

  • Inoculum Prep: Adjust bacterial culture (e.g., MRSA ATCC 43300) to 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup:

    • Use a sterile 96-well plate.

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of test compound (2 mg/mL stock) to column 1 and perform serial 2-fold dilutions across to column 10.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 100 µL of diluted bacterial inoculum to wells 1–11. Incubate at 37°C for 18–24 hours.

  • Visualization:

    • Add 30 µL of Resazurin solution (0.015%) to all wells.

    • Incubate for an additional 2–4 hours.

  • Readout:

    • Blue: No growth (Resazurin unchanged).

    • Pink/Colorless: Growth (Resazurin reduced to Resorufin by viable bacteria).

    • MIC Definition: The lowest concentration well that remains blue.

Part 4: Computational Drug Design Workflow

To accelerate the discovery of novel thiazoles, a computational "filter" is applied before synthesis.

Docking_Workflow Library Thiazole Virtual Library (Combinatorial Generation) Prep Ligand Prep (Energy Min, pH 7.4) Library->Prep Dock Docking (AutoDock Vina) Score < -9.0 kcal/mol Prep->Dock Target Target Structure (PDB: 1SA0 - Tubulin) Grid Grid Generation (Colchicine Site) Target->Grid Grid->Dock Select Lead Candidates Dock->Select  Filter  

Caption: Figure 2.[2][3] In silico screening workflow for identifying high-affinity thiazole ligands targeting the tubulin colchicine site.

Key Interaction Check: When analyzing docking results for thiazole derivatives at the colchicine site, verify the following interactions:

  • H-Bond: Between the thiazole Nitrogen/Sulfur and Val181 or Thr353 .

  • Pi-Pi Stacking: Between the C4-phenyl ring and Tyr224 .

References

  • El-Abd, et al. (2025).[2] Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors.[4] Frontiers in Chemistry. Link

  • Wang, et al. (2024). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.[4][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • ResearchGate. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor.[4] ResearchGate. Link

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[4][5][6][7][8][9] Pharmaceuticals.[1][3][5][10][11] Link

  • Li, J., et al. (2024).[10] Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Advances. Link

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine (Evatanepag) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Therapeutic Potential Through Selective EP2 Receptor Agonism

1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine, also known as Evatanepag or CP-533,536, is a potent and selective non-prostanoid agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] The thiazole moiety is a versatile heterocyclic scaffold that is present in a wide array of biologically active compounds, making it a privileged structure in medicinal chemistry.[3] The specific substitution pattern of Evatanepag confers high affinity and selectivity for the EP2 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in a diverse range of physiological and pathophysiological processes.[1][4]

The anabolic effects of PGE2 on bone have long been recognized, but its therapeutic application has been hampered by side effects mediated by other EP receptor subtypes.[5] Evatanepag's selectivity for the EP2 receptor, which couples to the Gs protein to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), offers a promising strategy to harness the therapeutic benefits of this pathway while minimizing off-target effects.[5][6] This makes Evatanepag a valuable tool for drug discovery programs targeting conditions such as bone fractures, osteoporosis, and inflammatory diseases like asthma.[2][7]

This comprehensive guide provides detailed application notes and protocols for researchers utilizing Evatanepag to investigate EP2 receptor biology and as a lead compound in drug development campaigns.

The EP2 Receptor Signaling Cascade: A Therapeutic Target

The EP2 receptor is a class A GPCR that, upon binding to its endogenous ligand PGE2 or an agonist like Evatanepag, undergoes a conformational change. This activates the associated heterotrimeric Gs protein, leading to the dissociation of the Gαs subunit. Gαs, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like CREB, to modulate gene expression and elicit a cellular response.[6][8] In the context of bone biology, this signaling cascade promotes osteoblast proliferation and differentiation, leading to enhanced bone formation.[9][10]

EP2_Signaling_Pathway cluster_membrane Plasma Membrane Evatanepag Evatanepag EP2 EP2 Receptor Evatanepag->EP2 Binds Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Runx2) CREB->Gene Promotes Response Cellular Response (Osteoblast Differentiation, Anti-inflammatory Effects) Gene->Response caption EP2 Receptor Signaling Pathway

Caption: Agonist binding to the EP2 receptor initiates a Gs-coupled signaling cascade.

Drug Discovery Workflow for EP2 Agonists

A typical drug discovery campaign starting with a lead compound like Evatanepag involves a multi-step process to identify and optimize novel drug candidates with improved properties. This workflow integrates in vitro and in vivo assays to assess potency, selectivity, efficacy, and safety.

Drug_Discovery_Workflow Start Lead Compound (Evatanepag) HTS Primary Screening: High-Throughput cAMP Assay Start->HTS Conf Hit Confirmation & Dose-Response HTS->Conf Selectivity Secondary Assays: Selectivity Profiling (EP1, EP3, EP4 Binding) Conf->Selectivity Functional Functional Assays: Osteoblast Differentiation Selectivity->Functional SAR Medicinal Chemistry: SAR-driven Optimization Functional->SAR SAR->HTS Iterative Cycles ADME In Vitro ADME/Tox: Metabolic Stability, CYP Inhibition, Cytotoxicity SAR->ADME InVivo In Vivo Efficacy: Rodent Fracture Healing Model ADME->InVivo Candidate Candidate Selection InVivo->Candidate caption Drug Discovery Workflow for EP2 Agonists

Caption: A streamlined workflow for the discovery and optimization of novel EP2 agonists.

Part 1: In Vitro Characterization of EP2 Agonists

Primary Screening: High-Throughput cAMP Accumulation Assay

The primary assay to identify and characterize EP2 agonists is to measure the accumulation of intracellular cAMP in a cell line stably expressing the human EP2 receptor (e.g., HEK293-hEP2). Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive method for this purpose.[5][6]

Protocol: HTRF cAMP Assay

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human EP2 receptor in appropriate media.

    • On the day of the assay, harvest cells and resuspend in stimulation buffer to the desired concentration (e.g., 4,000 cells/10 µL).[6]

  • Agonist Stimulation:

    • Dispense 5 µL of cells into a 384-well white microplate.

    • Add 5 µL of Evatanepag or test compound at various concentrations (typically a 10-point dose-response curve).

    • Incubate for 30 minutes at room temperature.[5]

  • Detection:

    • Add 5 µL of HTRF cAMP-d2 reagent.

    • Add 5 µL of HTRF anti-cAMP-cryptate antibody.

    • Incubate for 1 hour at room temperature, protected from light.[5]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data.

    • Plot the normalized data against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.

CompoundEP2 EC50 (nM)Max Response (% of PGE2)
PGE2 (Control)1.5100%
Evatanepag 0.3 [1]98%
Analog 1.15.295%
Analog 1.20.8102%
Analog 1.325.685%

Table 1: Representative data from a primary cAMP HTRF screen.

Secondary Assays: Selectivity and Functional Characterization

1.2.1 Radioligand Binding Assay for Selectivity Profiling

To ensure selectivity for the EP2 receptor, competitive radioligand binding assays should be performed against other EP receptor subtypes (EP1, EP3, EP4).[11]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare membrane fractions from cells overexpressing the target EP receptor subtype.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and a range of concentrations of the test compound.[12]

    • The final assay volume is typically 250 µL.[12]

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration and Washing:

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate.

    • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.[11]

  • Quantification:

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

1.2.2 Osteoblast Differentiation Assays

To confirm the functional effect of EP2 agonism on bone formation, in vitro osteoblast differentiation assays are essential. Mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are induced to differentiate in the presence of the test compound.

Protocol: Alkaline Phosphatase (ALP) Activity Assay

  • Cell Culture:

    • Seed MSCs or MC3T3-E1 cells in a 24-well plate and culture in osteogenic differentiation medium containing the test compound for 7-14 days.

    • Include a vehicle control and a positive control (e.g., BMP-2).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing Triton X-100).

  • ALP Assay:

    • Add the cell lysate to a 96-well plate.

    • Add a p-nitrophenyl phosphate (pNPP) substrate solution.[13][14]

    • Incubate at 37°C for 15-30 minutes.

    • Stop the reaction with NaOH.

  • Data Acquisition:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Normalize the ALP activity to the total protein content of the cell lysate.

Protocol: Alizarin Red S Staining for Mineralization

  • Cell Culture:

    • Culture cells in osteogenic differentiation medium with the test compound for 14-21 days.

  • Fixation:

    • Wash the cells with PBS and fix with 10% formaldehyde for 15 minutes at room temperature.[15]

  • Staining:

    • Rinse the fixed cells with deionized water.

    • Add 2% Alizarin Red S solution (pH 4.1-4.3) and incubate for 20-30 minutes at room temperature.[10]

  • Washing and Visualization:

    • Aspirate the staining solution and wash the cells multiple times with deionized water to remove excess stain.[16]

    • Visualize the calcium deposits (stained red-orange) using a microscope.

  • (Optional) Quantification:

    • Extract the stain using 10% cetylpyridinium chloride.

    • Measure the absorbance of the extracted stain at 562 nm.

Part 2: Lead Optimization and Preclinical Evaluation

Structure-Activity Relationship (SAR) Studies

Medicinal chemistry efforts will focus on modifying the Evatanepag scaffold to improve potency, selectivity, and pharmacokinetic properties. The thiazole core, the ethyl and methyl substituents, and the methanamine linker are all potential points of modification. SAR studies have indicated that a (pyridin-2-ylamino)acetic acid moiety can also serve as a promising scaffold for selective EP2 agonists.[17][18]

Compound IDR1 (Thiazole-C2)R2 (Thiazole-C4)EP2 EC50 (nM)EP4 Ki (nM)Microsomal Stability (t½, min)
Evatanepag MethylEthyl0.3>100045
SAR-1PhenylEthyl1.285062
SAR-2MethylPropyl0.5>100038
SAR-3MethylH15.8>100055
SAR-4CyclopropylEthyl0.2>100075

Table 2: Hypothetical SAR data for Evatanepag analogs.

ADME-Tox Profile

A favorable absorption, distribution, metabolism, excretion (ADME), and toxicology (Tox) profile is crucial for a successful drug candidate.

ParameterEvatanepag (CP-533,536)
Absorption
Caco-2 PermeabilityModerate
Distribution
Plasma Protein Binding (rat)82-85%[19]
Metabolism
Human Liver Microsomal StabilityModerate
Major MetabolitesGlucuronidation products
CYP Inhibition ( основных изоформ)Low risk
Excretion
Primary RouteBiliary
Toxicology
Acute Toxicity (rat, IV)No significant mortality up to 50 mg/kg[19]
Chronic Toxicity (rat, 8 weeks)No significant adverse effects at 1 mg/kg/day[19]
hERG InhibitionLow risk

Table 3: Representative ADME-Tox profile for Evatanepag.

In Vivo Efficacy: Rodent Femoral Fracture Model

The definitive test of a potential bone-healing agent is its efficacy in a relevant animal model. The stabilized femoral fracture model in rats is a well-established and reproducible model for this purpose.[1][20][21]

Protocol: Rat Femoral Fracture Model

  • Animal Preparation:

    • Anesthetize adult male rats (e.g., Sprague-Dawley).

    • Administer appropriate analgesia.

  • Surgical Procedure:

    • Make a small incision over the knee to expose the distal femur.

    • Insert an intramedullary pin into the femoral canal for stabilization.[22]

    • Create a mid-diaphyseal transverse fracture using a three-point bending device or by osteotomy.[20][21]

    • Close the incision.

  • Compound Administration:

    • Administer the test compound (e.g., Evatanepag formulated in a sustained-release vehicle like PLGH matrix) directly to the fracture site at the time of surgery.[1]

    • Include a vehicle control group.

  • Post-Operative Care:

    • Provide post-operative analgesia and monitor the animals for any signs of distress.

  • Efficacy Assessment (e.g., at 3-6 weeks post-fracture):

    • Radiographic Analysis: Use X-rays to assess callus formation and fracture bridging.

    • Micro-CT Analysis: Quantify callus volume, bone mineral density, and structural parameters.

    • Biomechanical Testing: Perform three-point bending tests on the explanted femurs to determine the mechanical strength of the healed bone.

    • Histology: Analyze tissue sections to evaluate the quality of the new bone formation and cellular composition of the callus.

Conclusion and Future Directions

1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine (Evatanepag) is a highly valuable pharmacological tool for elucidating the role of the EP2 receptor in health and disease. Its potent and selective agonist activity, coupled with demonstrated in vivo efficacy in promoting bone healing, makes it an excellent starting point for drug discovery programs.[1][23] A completed Phase 2 clinical trial for tibial fractures further underscores its therapeutic potential.[8] The protocols and workflow outlined in this guide provide a comprehensive framework for researchers to effectively utilize Evatanepag and its analogs in the quest for novel therapeutics targeting the EP2 receptor pathway.

References

  • Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018). Oncology Letters. [Link]

  • Prostaglandin E2 receptors in bone formation. (2007). Journal of Bone and Mineral Metabolism. [Link]

  • The Role of Prostaglandins in Allergic Lung Inflammation and Asthma. (2010). Prostaglandins & Other Lipid Mediators. [Link]

  • An EP2 receptor-selective prostaglandin E2 agonist induces bone healing. (2005). Proceedings of the National Academy of Sciences. [Link]

  • Evatanepag - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

  • Discovery of CP-533536: An EP2 receptor selective prostaglandin E-2 (PGE(2)) agonist that induces local bone formation. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. (1994). Journal of Bone and Mineral Research. [Link]

  • An EP2 receptor-selective prostaglandin E2 agonist induces bone healing. (2005). PNAS. [Link]

  • An optimized protocol for a standardized, femoral osteotomy model to study fracture healing in mice. (2021). European Journal of Medical Research. [Link]

  • Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl. (2018). Journal of Medicinal Chemistry. [Link]

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  • A Novel, Non-Prostanoid EP2 Receptor-Selective Prostaglandin E2 Agonist Stimulates Local Bone Formation and Enhances Fracture Healing. (2003). Journal of Bone and Mineral Research. [Link]

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  • Discovery of CP-533536: An EP2 Receptor Selective Prostaglandin E2 (PGE2) Agonist That Induces Local Bone Formation. (2009). PubMed. [Link]

  • Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl. (2018). PubMed. [Link]

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Thiazole Derivatives as Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, making it a privileged structure in the design of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of thiazole derivatives as inhibitors of key enzyme classes implicated in various diseases, offering both the theoretical underpinnings and practical protocols for their evaluation.

The Thiazole Moiety: A Versatile Pharmacophore

The thiazole ring's appeal in drug design stems from its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and metal coordination. The ring nitrogen can act as a hydrogen bond acceptor, while the sulfur atom can participate in van der Waals and hydrophobic interactions. Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking with aromatic amino acid residues in the enzyme's active site. These versatile binding capabilities enable thiazole derivatives to be tailored for high-affinity and selective inhibition of a wide range of enzymes.[1][2]

Thiazole Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] Thiazole-containing compounds have emerged as a significant class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[3]

Mechanism of Kinase Inhibition by Thiazole Derivatives

Thiazole-based inhibitors predominantly act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The thiazole ring can mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase. The substituents on the thiazole ring are crucial for achieving selectivity and potency, as they can extend into adjacent hydrophobic pockets and interact with specific amino acid residues. This structure-activity relationship (SAR) is a key focus in the design of novel kinase inhibitors.[4]

Data Presentation: Thiazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of selected thiazole derivatives against various kinases.

Compound/Derivative ClassTarget Kinase(s)IC50/Ki Value(s)Reference(s)
Acylaminopyridine derivativesGSK-3β0.29 ± 0.01 nM (IC50)[5]
2-Amino thiazole derivativesAurora Kinase54 compounds with varying IC50 values[2]
4-Thiazolyl-2-phenylaminopyrimidinesSYKNanomolar Ki[4]
Thiazole-based derivative (Compound 4c)VEGFR-20.15 µM (IC50)[6]
Thiazole derivative (Compound 11)CDK90.64 to 2.01 μM (IC50)[5]
Bisthiazole variantPI3Kα9–290 nM (IC50)[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of thiazole derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Principle: The kinase reaction depletes ATP, which is a substrate for luciferase. The amount of light produced by the luciferase reaction is inversely proportional to the kinase activity.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • Thiazole derivative (test inhibitor)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the thiazole derivative in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • Add 5 µL of kinase buffer to all wells.

    • Add 2.5 µL of the test compound or control (DMSO for no inhibition, staurosporine for positive control) to the appropriate wells.

    • Add 2.5 µL of the kinase enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • ATP Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 15 µL of the detection reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" control wells).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a known inhibitor or no ATP control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Low DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity, so keeping it below 1% is crucial for accurate results.

  • ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.

  • Inclusion of Controls: The "no enzyme" control accounts for background signal, the DMSO control represents 100% enzyme activity, and a potent, non-specific inhibitor like staurosporine serves as a positive control to validate the assay's performance.

Diagram of Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Thiazole Derivative Dilutions Dispense Dispense Reagents to Plate (Buffer, Compound, Kinase) Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, ATP & Buffers Reagent_Prep->Dispense Pre_Incubate Pre-incubate (10 min) Dispense->Pre_Incubate Initiate Initiate Reaction (Add Substrate/ATP) Pre_Incubate->Initiate Incubate Incubate (30-60 min at 30°C) Initiate->Incubate Detect Add ATP Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Calc_Inhibition Calculate % Inhibition Read->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro kinase inhibition assay.

Thiazole Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7]

Mechanism of Carbonic Anhydrase Inhibition by Thiazole Derivatives

The active site of carbonic anhydrase contains a zinc ion (Zn2+) that is essential for its catalytic activity. Thiazole-based inhibitors often contain a functional group, such as a sulfonamide, that can coordinate with the zinc ion, thereby blocking the binding of substrate molecules. The thiazole ring itself can form additional interactions within the active site, contributing to the inhibitor's affinity and selectivity.[8][9]

Data Presentation: Thiazole-Based Carbonic Anhydrase Inhibitors

The following table presents the inhibitory activity of selected thiazole derivatives against human carbonic anhydrase isoforms.

Compound/Derivative ClassTarget CA Isoform(s)IC50/Ki Value(s)Reference(s)
Thiazole-methylsulfonyl derivativeshCA I39.38–198.04 μM (IC50)[8][9]
Thiazole-methylsulfonyl derivativeshCA II39.16–86.64 μM (IC50)[8][9]
Morpholine derived thiazoles (Compound 24)Bovine CA-II9.64 ± 0.007 μM (Ki)[10]
Coumarin-linked thiazole (Compound 294)hCA-XII91.1 nM (Ki)[11]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol describes a colorimetric assay for measuring CA activity based on its esterase activity.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which is a yellow-colored compound that absorbs light at 400 nm. The rate of p-nitrophenol formation is proportional to the CA activity.

Materials:

  • Purified carbonic anhydrase

  • Thiazole derivative (test inhibitor)

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) solution in acetone

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the thiazole derivative in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the test compound or control (solvent for 0% inhibition, acetazolamide for positive control).

    • Add 20 µL of the carbonic anhydrase solution.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of the p-NPA solution to each well to start the reaction.

    • Immediately start monitoring the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Causality Behind Experimental Choices:

  • Use of p-NPA: p-NPA is a convenient chromogenic substrate for measuring the esterase activity of CA, which is often used as a proxy for its physiological CO2 hydration activity.

  • Acetone for p-NPA: p-NPA has limited solubility in aqueous solutions, so a small amount of an organic solvent like acetone is used to prepare the substrate solution.

  • Kinetic Measurement: Monitoring the reaction kinetically allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme inhibition studies.

Diagram of Carbonic Anhydrase Inhibition Mechanism:

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Thiazole Inhibitor Zn Zn2+ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H2O Zn->Water Thiazole Thiazole Ring Sulfonamide SO2NH2 Thiazole->Sulfonamide Sulfonamide->Zn Coordinates with Zinc

Caption: Thiazole-sulfonamide inhibitor coordinating with the active site Zinc ion.

Thiazole Derivatives as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[12][13]

Mechanism of Acetylcholinesterase Inhibition by Thiazole Derivatives

AChE has a deep and narrow active site gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS). Thiazole-based inhibitors can interact with both sites. The thiazolium scaffold can interact with the CAS, while substituents on the thiazole ring can extend to the PAS. This dual-site binding can lead to potent and selective inhibition.[14][15]

Data Presentation: Thiazole-Based Acetylcholinesterase Inhibitors

The following table summarizes the inhibitory activity of selected thiazole derivatives against acetylcholinesterase.

Compound/Derivative ClassTarget EnzymeIC50 Value(s)Reference(s)
Thiazole-based derivatives (Compounds 10 & 16)AChE103.24 nM & 108.94 nM[12][16]
Thiazolylhydrazone derivative (Compound 2i)AChE0.028 ± 0.001 µM[17][18]
Thiazoloindazole-based derivative (Tl45b)AChE0.071 ± 0.014 μM[13]
Thiazole derivative (Compound 7)AChELow IC50[19]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used colorimetric method for measuring AChE activity.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified acetylcholinesterase

  • Thiazole derivative (test inhibitor)

  • Donepezil or Galantamine (positive control inhibitor)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCh) solution

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the thiazole derivative in a suitable solvent.

  • Reaction Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound or control.

    • Add 10 µL of the DTNB solution.

    • Add 20 µL of the AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the ATCh solution to each well to start the reaction.

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices:

  • Ellman's Reagent (DTNB): DTNB is a highly sensitive chromogenic reagent for detecting the thiol group of thiocholine, providing a robust and reproducible assay.

  • pH 8.0 Buffer: The optimal pH for AChE activity is around 8.0, ensuring maximal enzyme velocity and sensitivity to inhibition.

  • Pre-incubation with Inhibitor: Pre-incubating the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate, leading to more accurate inhibition measurements.

Diagram of Acetylcholinesterase Active Site and Inhibition:

G cluster_gorge AChE Active Site Gorge cluster_inhibitor PAS Peripheral Anionic Site (PAS) CAS Catalytic Anionic Site (CAS) Thiazole Thiazolium Scaffold Thiazole->CAS Binds to CAS Substituent Substituent Group Thiazole->Substituent Substituent->PAS Interacts with PAS

Caption: Dual-site binding of a thiazole inhibitor to AChE.

References

  • Sabry, M. A., Ghaly, M. A., Maarouf, A. R., & El-Subbagh, H. I. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661.
  • Zahid, S., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 13(34), 23647-23663.
  • Al-Ostoot, F. H., et al. (2024).
  • Ali, M. A., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
  • Al-Ostoot, F. H., et al. (2024).
  • Zaki, I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
  • Khan, I., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20005-20018.
  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43673-43693.
  • Khan, I., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • da Silva, A. B., et al. (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Omega.
  • Modric, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory potential. Comptes Rendus Chimie, 25(S1), 1-13.
  • Ali, M. A., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024).
  • Connolly, P. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(13), 3736-3740.
  • Budak, Y., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5407.
  • Yurttaş, L., et al. (2019).
  • Al-Ostoot, F. H., et al. (2024).
  • Tsolaki, E., et al. (2023). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 28(17), 6296.
  • Zaki, I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Yurttaş, L., et al. (2023). Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 745-756.
  • Mohammadi-Farani, A., et al. (2021). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Journal of Reports in Pharmaceutical Sciences, 10(2), 169-181.
  • Al-Warhi, T., et al. (2022). Structure–activity relationship for the target carbonic anhydrase...
  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4275.
  • Al-Warhi, T., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry.
  • Prokop'eva, T. M., et al. (2019). Acetylcholinesterase inhibitors with a thiazolium scaffold: structural features and binding modes. Journal of Organic and Pharmaceutical Chemistry, 17(2), 3-12.
  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Semantic Scholar.
  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease.

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Application Note: Robust Evaluation of Thiazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole derivatives are a cornerstone of medicinal chemistry, serving as the pharmacophore in critical oncology drugs like dasatinib, ixabepilone, and tiazofurin. While their efficacy as kinase inhibitors and microtubule stabilizers is well-documented, their physicochemical properties present unique challenges in in vitro screening. This guide addresses the specific pitfalls of testing thiazoles—namely, aqueous insolubility and tetrazolium-reduction interference—and provides a validated workflow for distinguishing true cytotoxicity from experimental artifacts.

Compound Management: The Solubility Paradox

Expert Insight: The most common failure mode in thiazole screening is not biological inactivity, but "crashing out." Thiazoles are often highly hydrophobic. If a compound precipitates upon addition to the culture medium, the effective concentration drops to zero, yielding a false negative for toxicity. Conversely, micro-precipitates can disrupt light paths in optical assays, causing noise.

Protocol: "Stepped Dilution" for Hydrophobic Scaffolds

Do not pipet 100% DMSO stock directly into a cell-filled well. The immediate phase change often causes precipitation at the interface.

  • Stock Preparation: Dissolve the solid thiazole derivative in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–20 mM. Vortex until optically clear.

  • Intermediate Plate (The "Step"):

    • Prepare a V-bottom 96-well plate with culture medium (containing 10% FBS).

    • Perform your serial dilutions in this cell-free plate first.

    • Validation Step: Visually inspect this plate.[1] If the highest concentration is cloudy, you have exceeded the solubility limit. Lower the starting concentration.

  • Transfer: Transfer the diluted compound from the intermediate plate to the assay plate containing cells. This ensures the cells are exposed to a homogeneous solution.

Primary Screening: Avoiding the MTT Trap

Critical Warning: Many researchers default to the MTT assay. Do not use MTT for primary thiazole screening. Thiazole rings can possess intrinsic reducing potential that chemically reduces the MTT tetrazolium salt to purple formazan even in the absence of viable cells. This generates false "viability" signals, masking cytotoxicity.

Recommended System: ATP-based Luminescence Assays (e.g., CellTiter-Glo®). Rationale: This method quantifies ATP (a marker of metabolically active cells) via a luciferase reaction. It is less susceptible to chemical interference by the thiazole scaffold.

Protocol: ATP Luminescence Assay

Reagents: ATP Detection Reagent (Lyophilized enzyme + Buffer), 96-well white-walled plates (for signal reflection).

  • Seeding: Seed cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment: Add 100 µL of pre-diluted thiazole compound (from Section 1) to wells.

    • Controls: Vehicle (0.1% DMSO), Positive Control (1 µM Staurosporine), and Cell-Free Compound Control (Media + Compound only) to check for background luminescence.

  • Incubation: Incubate for 48–72 hours at 37°C/5% CO₂.

  • Lysis & Read:

    • Equilibrate the plate to room temperature (RT) for 30 minutes (critical for consistent enzymatic rate).

    • Add 100 µL of ATP Detection Reagent to each well.

    • Orbitally shake for 2 minutes to induce cell lysis.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Read luminescence (Integration time: 0.5–1.0 second).

Workflow Diagram: Primary Screening Logic

ThiazoleScreening cluster_controls Critical Controls Compound Thiazole Derivative (DMSO Stock) InterPlate Intermediate Dilution (Media Only) Compound->InterPlate Dilute Treat Treatment (48-72h) InterPlate->Treat Transfer Cells Cell Seeding (White 96-well) Cells->Treat Readout ATP Luminescence (Viability) Treat->Readout Decision Calculate IC50 Readout->Decision PosCtrl Staurosporine (Death Ctrl) NegCtrl Vehicle (DMSO) (Growth Ctrl) Interference Cell-Free Well (Compound + Reagent)

Caption: Optimized workflow for thiazole screening, highlighting the intermediate dilution step to prevent precipitation and the mandatory cell-free control to rule out chemical interference.

Mechanistic Profiling: Multiplexing Apoptosis

Expert Insight: Thiazoles often act as microtubule stabilizers (similar to Epothilones) or kinase inhibitors. These mechanisms typically trigger apoptosis rather than immediate necrosis. A simple ATP assay tells you the cells are "not viable," but not how they died.

Recommended System: Multiplexed LDH (Membrane Integrity) + Caspase 3/7 (Apoptosis). Rationale:

  • LDH (Lactate Dehydrogenase): Released into the media only when the cell membrane ruptures (Necrosis or late-stage secondary necrosis).

  • Caspase 3/7: Activated early in the apoptotic cascade (Programmed Cell Death).

Protocol: The "Add-Mix-Measure" Multiplex

This protocol allows you to measure both endpoints from a single well.

  • Supernatant Harvest (LDH):

    • After the 48h treatment period, carefully transfer 50 µL of supernatant from the assay plate to a new clear-bottom plate.

    • Add 50 µL of LDH Reaction Mix. Incubate 30 mins at RT (dark).

    • Add Stop Solution and read Absorbance at 490 nm.

    • Interpretation: High signal = Necrosis/Membrane Rupture.

  • Cell Layer Assay (Caspase):

    • To the remaining cells and media in the original plate, add Caspase-Glo® 3/7 reagent (containing DEVD-aminoluciferin substrate).

    • Incubate 30–60 minutes at RT.

    • Read Luminescence.[1]

    • Interpretation: High signal = Apoptotic activation.

Data Interpretation Table
ATP Signal (Viability)Caspase 3/7 SignalLDH ReleaseLikely Mechanism
Low High Low/Moderate Apoptosis (Classic Thiazole MoA)
Low Low High Primary Necrosis (Acute Toxicity)
Low Low Low Cytostasis (Growth Arrest without death)
High Low Low Non-Toxic / Inactive

Mechanism of Action (MoA) Visualization

Understanding the pathway is crucial for interpreting assay data. Thiazoles frequently target the cytoskeleton or upstream kinases.

ThiazoleMoA cluster_targets Primary Targets Drug Thiazole Compound Microtubule Microtubule Stabilization Drug->Microtubule Kinase Kinase Inhibition (VEGFR/Src) Drug->Kinase Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Mito Mitochondrial Dysfunction Kinase->Mito Caspase Caspase 3/7 Activation Arrest->Caspase Prolonged Mito->Caspase Death Apoptosis Caspase->Death

Caption: Common biological pathways triggered by thiazole derivatives, leading from target engagement to caspase-mediated apoptosis.[2]

References

  • National Institutes of Health (NIH) / NCI. In Vitro Cell Line Screening Project (IVCLSP). [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[3][4][5][6][7][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ayati, A., et al. (2019). Thiazole in the targeting of cancer: A systematic review. European Journal of Medicinal Chemistry. [Link]

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Application Note: High-Precision Kinetic Profiling of Thiazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry, central to FDA-approved therapeutics such as Dasatinib (Src/Abl kinase inhibitor), Dabrafenib (BRAF inhibitor), and Cobicistat (CYP3A inhibitor). Its aromaticity, ability to engage in


 stacking, and the presence of both a hydrogen-bond acceptor (nitrogen) and a sulfur atom capable of specific metabolic interactions make it an ideal pharmacophore for ATP-binding sites and active site gorges (e.g., Acetylcholinesterase).

However, thiazole derivatives often exhibit high lipophilicity (


), predisposing them to a critical assay artifact: Colloidal Aggregation . At micromolar concentrations, these compounds can form sub-visible particles that sequester enzymes, leading to false-positive inhibition.

This Application Note provides a rigorous, self-validating workflow to characterize thiazole kinetics. It moves beyond standard


 generation to distinguish specific binding mechanisms (Competitive, Non-Competitive) from non-specific aggregation artifacts.

Pre-Assay Critical Analysis: The Aggregation Liability

Before initiating kinetic profiling, researchers must address the "Shoichet Aggregation" phenomenon. Thiazoles are frequent hitters in high-throughput screening (HTS) not always due to binding, but because they form colloids that adsorb enzymes, causing denaturation or steric blockage.

Mechanism of False Positives
  • True Inhibition: 1:1 stoichiometry. Ligand binds to the active or allosteric site.

  • Aggregation-Based Inhibition:

    
    :1 stoichiometry. Thousands of inhibitor molecules form a colloid; the enzyme adsorbs to the surface.
    

Diagnostic Rule: If inhibition is reversed by the addition of non-ionic detergents (e.g., 0.01% Triton X-100), the activity is likely artifactual (aggregation-based).

Visualization: True Binding vs. Aggregation

ThiazoleMechanism Compound Thiazole Compound TrueComplex Specific E-I Complex (True Inhibition) Compound->TrueComplex Specific Binding (Ki defined) Colloid Colloidal Particle (micromolar conc.) Compound->Colloid Self-Association (Hydrophobic Effect) Enzyme Target Enzyme Enzyme->TrueComplex Adsorbed Enzyme Adsorbed on Colloid (False Positive) Enzyme->Adsorbed Colloid->Adsorbed Sequesters Enzyme Detergent Detergent (Triton X-100) Detergent->Colloid Disrupts Particle

Figure 1: Mechanistic divergence between specific binding and colloidal aggregation. Detergent sensitivity is the key differentiator.

Protocol A: The "Detergent Test" (Mandatory Validation)

Objective: Rule out promiscuous aggregation before investing in detailed kinetics. Scope: All thiazole hits with


.
Materials
  • Buffer: HEPES or Tris-HCl (pH 7.4).

  • Detergent: Triton X-100 or Tween-80 (freshly prepared).

  • Enzyme: Target Kinase/Protease (e.g., 1-5 nM).

  • Substrate: Fluorogenic or Chromogenic substrate at

    
     concentration.
    
Step-by-Step Methodology
  • Preparation: Prepare two parallel assay plates.

    • Plate A (Standard): Assay buffer + Enzyme + Thiazole (at

      
      ).
      
    • Plate B (Detergent): Assay buffer + 0.01% Triton X-100 + Enzyme + Thiazole (at

      
      ).
      
  • Incubation: Incubate both plates for 15 minutes at room temperature.

    • Note: Aggregation is time-dependent; pre-incubation allows colloids to form.

  • Initiation: Add substrate to both plates.

  • Readout: Measure initial velocity (

    
    ) over 10–20 minutes.
    
Data Interpretation
OutcomePlate A ActivityPlate B (+ Detergent) ActivityConclusionAction
Valid Hit < 10% (Inhibited)< 10% (Inhibited)Specific BindingProceed to Protocol B
Artifact < 10% (Inhibited)> 80% (Restored)AggregationDiscard / Re-engineer
Mixed < 10% (Inhibited)40-60% (Partial)Mixed ModeProceed with caution

Protocol B: Kinetic Mode Determination ( and )

Once specific binding is validated, the exact mechanism (Competitive, Non-competitive, or Mixed) must be defined to understand how the thiazole interacts with the active site (e.g., ATP pocket vs. allosteric pocket).

Experimental Design: The Matrix

Do not run a single curve. You must vary both Substrate


 and Inhibitor 

.
  • Substrate

    
    :  0.5, 1, 2, 4, 8, and 16 
    
    
    
    .
  • Inhibitor

    
    :  0, 0.25, 0.5, 1, 2, and 4 
    
    
    
    .
Workflow
  • Enzyme Stability: Ensure enzyme is stable for the duration of the full matrix (often 30-60 mins). Thiazoles can sometimes induce time-dependent denaturation.

  • Pipetting: Use an automated liquid handler (e.g., Echo or Tecan) to prevent DMSO carryover effects, which can mimic inhibition.

  • Measurement: Monitor product formation continuously (kinetic mode) rather than endpoint to ensure linearity.

Data Analysis (Global Fitting)

Fit the data to the Mixed-Model Inhibition Equation using non-linear regression (e.g., GraphPad Prism or SigmaPlot):



  • 
    :  Dissociation constant of the inhibitor.[1]
    
  • 
     (Alpha):  Factor describing the change in substrate affinity upon inhibitor binding.
    
Interpretation of [2]
  • 
     (e.g., >10): Competitive Inhibition.  The thiazole competes directly with the substrate (common for ATP-competitive kinase inhibitors).
    
  • 
    : Non-Competitive Inhibition.  The thiazole binds with equal affinity to the free enzyme (
    
    
    
    ) and the enzyme-substrate complex (
    
    
    ).
  • 
     (e.g., <0.1): Uncompetitive Inhibition.  The thiazole binds only to the 
    
    
    
    complex.

Visualizing Kinetic Logic

The following diagram illustrates the decision tree for interpreting the kinetic data obtained from Protocol B.

KineticLogic Data Matrix Data (Varying [S] and [I]) LB_Plot Lineweaver-Burk Plot (1/V vs 1/[S]) Data->LB_Plot Comp Lines Intersect at Y-axis Vmax unchanged, Km increases (Competitive) LB_Plot->Comp Pattern A NonComp Lines Intersect at X-axis Vmax decreases, Km unchanged (Non-Competitive) LB_Plot->NonComp Pattern B Mixed Lines Intersect elsewhere Vmax decreases, Km changes (Mixed) LB_Plot->Mixed Pattern C Site_Active Binds Active Site (e.g., ATP pocket) Comp->Site_Active Site_Allo Binds Allosteric Site (e.g., Cys-pocket) NonComp->Site_Allo Mixed->Site_Allo

Figure 2: Kinetic fingerprinting of thiazole inhibitors. Intersection points on double-reciprocal plots reveal the binding mode.

Troubleshooting & Optimization

Solubility Limits

Thiazoles are often poorly soluble in aqueous buffers.

  • Validation: Measure absorbance at 600nm (turbidity) or use Dynamic Light Scattering (DLS) to check for precipitation at the highest assay concentration.

  • Solvent: Keep DMSO concentration constant (e.g., 2%) across all wells. Thiazole solubility is highly sensitive to DMSO fluctuations.

Time-Dependent Inhibition (TDI)

Some thiazoles (especially 2-aminothiazoles) can be metabolically reactive or slow-binding.

  • Test: Pre-incubate Enzyme + Inhibitor for 0, 30, and 60 minutes before adding substrate.

  • Result: If

    
     decreases (potency increases) with time, the compound is a slow-binder or covalent inhibitor.
    

References

  • Shoichet, B. K. (2006).[2] "Screening in a spirit of false discovery." Nature Chemical Biology.[2] Discusses the colloidal aggregation phenomenon in depth. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

    
     determination. Link
    
  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols. The standard protocol for the Triton X-100 validation test. Link[2]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Describes the discovery of Dasatinib, a premier thiazole drug. Link

Sources

Developing analytical methods for 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THZ-2026 Method Development & Validation Guide for 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine (CAS: 1152495-65-2) [1][2][3]

Abstract

1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine is a critical heterocyclic building block in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and antimicrobial agents.[1][2][3] Its analysis presents specific challenges typical of low-molecular-weight, polar, basic amines: peak tailing due to silanol interactions, poor retention on standard C18 phases, and low UV absorbance.[1]

This guide provides a comprehensive analytical framework, moving beyond generic protocols to offer a targeted High-pH Reversed-Phase HPLC method (primary) and a HILIC-MS/MS method (secondary/trace).[1][2][3] It focuses on overcoming the "amine problem" through stationary phase selection and pH control.[1][2][3]

Physicochemical Profile & Analytical Implications

Before method development, the molecule's behavior in solution must be understood to select the correct separation mode.[3]

PropertyValue (Predicted/Calculated)Analytical Implication
Formula C₇H₁₂N₂SLow molecular weight requires specific MS settings (low mass cutoff).[1][2][3]
MW 156.25 g/mol [M+H]⁺ = 157.[1][2][3]25.
pKa (1) ~2.5 (Thiazole Nitrogen)Very weak base; neutral at most HPLC pHs.[1][2][3]
pKa (2) ~9.6 (Primary Amine) CRITICAL: At pH < 9, the molecule is protonated (cationic).[2] This causes repulsion from C18 chains (early elution) and attraction to silanols (tailing).[2]
LogP ~1.2 - 1.5Moderately lipophilic, but the charged amine reduces effective hydrophobicity in acidic media.[1][2][3]
UV Max ~250–260 nmThiazole ring absorbance.[1][2][3] Detection at 254 nm is standard; 210 nm for higher sensitivity (risk of solvent noise).[2][3]

Analytical Strategy Map

The following workflow illustrates the decision logic for selecting the appropriate method based on the analytical goal (Purity vs. Trace Quantification).

AnalyticalWorkflow Start Start: Sample Analysis Goal Define Goal Start->Goal Purity Purity / Assay (>95% Conc) Goal->Purity Trace Trace / PK / Impurity (<0.1% Conc) Goal->Trace HPLC_Select HPLC Selection Purity->HPLC_Select MS_Select LC-MS/MS Selection Trace->MS_Select High_pH Method A: High pH RP (XBridge C18, pH 10) HPLC_Select->High_pH Preferred (Better Peak Shape) Low_pH Method B: Low pH RP (HSS T3, pH 2.5) HPLC_Select->Low_pH Alternative (If unstable at pH 10) MS_Select->High_pH Robustness HILIC Method C: HILIC (Amide Column) MS_Select->HILIC Max Sensitivity

Caption: Decision tree for selecting chromatographic modes based on analyte concentration and stability.

Protocol A: High-pH Reversed-Phase HPLC (The "Gold Standard")

Rationale: By operating at pH 10 (above the amine pKa of ~9.6), the methanamine group becomes neutral.[2] This eliminates ionic interaction with silanols (removing tailing) and increases hydrophobicity, allowing the small molecule to be retained on a standard C18 column.[2]

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade)[1][2]

  • Ammonium Hydroxide (28-30%)[1][2]

  • Acetonitrile (HPLC Grade)[2][4]

  • Water (Milli-Q/18.2 MΩ)[1][2]

Instrument Parameters:

ParameterSetting
Column Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or equivalent hybrid particle column.[1][2][3] Note: Do not use standard silica columns at pH 10.[1][2][3]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OH.
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.6 mL/min
Column Temp 40°C (Improves mass transfer for amines)
Injection Vol 2–5 µL
Detection UV @ 254 nm (Reference: 360 nm)

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
1.0 95 5 Isocratic Hold
8.0 10 90 Linear Gradient
9.5 10 90 Wash
9.6 95 5 Re-equilibration

| 12.0 | 95 | 5 | End |[1][2][3]

System Suitability Criteria:

  • Tailing Factor (Tf): Must be < 1.3 (High pH usually achieves ~1.1).[2][3]

  • Retention Factor (k'): Must be > 2.0 to ensure separation from the void volume.[2][3]

Protocol B: LC-MS/MS for Trace Analysis[1][2][3]

Rationale: For pharmacokinetic (PK) studies or genotoxic impurity screening, UV sensitivity is insufficient.[2] ESI+ is ideal for the basic amine.[1][2][3]

Mass Spectrometry Settings (Generic Triple Quad):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][4]

  • Source Temp: 450°C.

  • Capillary Voltage: 3.0 kV.[1][2][3]

  • MRM Transitions:

    • Quantifier: 157.2 → 140.1 (Loss of NH₃, characteristic of primary amines).[2]

    • Qualifier: 157.2 → 86.1 (Thiazole ring fragment).[2][3]

Chromatography (HILIC Option): If the analyte elutes too early on C18, use HILIC to retain the polar amine.[2]

  • Column: Waters Acquity BEH Amide (1.7 µm, 2.1 x 100 mm).[2]

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (in Water).[2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Isocratic Mode: 15% A / 85% B. (HILIC requires high organic to retain polar compounds).[1][2][3]

Impurity Profiling & Troubleshooting

When synthesizing or analyzing CAS 1152495-65-2, watch for these specific process-related impurities:

Impurity TypeLikely Structure/OriginDetection Strategy
Starting Material Thioacetamide derivatives or alpha-bromo ketones.[1][2][3]Late eluting on RP-HPLC (more hydrophobic).[1][2][3]
Dimer Disulfide bridge formation (if thiol degradation occurs) or condensation.[2][3][M+H]⁺ ≈ 311-313.[1][2][3] Check LC-MS.
N-Oxide Oxidation of the primary amine or thiazole nitrogen.[1][2][3][M+H]⁺ +16 Da.[2][3] Early eluting on RP-HPLC.[1][2][3]

Troubleshooting Guide:

  • Problem: Peak splitting.[1][2][3]

    • Cause: Sample solvent mismatch.[1][2][3] If sample is dissolved in 100% MeOH and injected into 95% Water, the "strong" solvent carries the analyte.

    • Fix: Dissolve sample in Mobile Phase A (or 90% Water / 10% ACN).[2][3]

  • Problem: Carryover.[1][2][3][5]

    • Cause: Amines stick to metallic injector needles.[1][2][3]

    • Fix: Use a needle wash of 0.1% Formic Acid in 50:50 Water:MeOH.[1][2][3]

References

  • International Council for Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • McCalley, D. V. (2010).[2][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link[2]

  • Waters Corporation. (2021).[1][2][3] XBridge BEH C18 Columns: Care and Use Manual.[1][2][3] (High pH stability data for hybrid particles). Link

  • PubChem. (2025).[1][2][3][6][7][8] Compound Summary: Thiazole Derivatives.[1][2][3][5][8][9][10][11] National Library of Medicine.[1][2][3] Link

  • Dolan, J. W. (2002).[2][3] The "Perfect" Method for Basic Compounds.[1][2][3] LCGC North America.[1][2][3] Link

Sources

Application Note & Protocol: High-Throughput Screening of a Thiazole Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its versatile nature allows for diverse substitutions, making it an ideal framework for building libraries aimed at discovering novel therapeutics. This application note provides a comprehensive guide to performing a high-throughput screening (HTS) campaign on a thiazole-based chemical library to identify novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for a robust biochemical assay, and outline a rigorous hit validation cascade. This guide is designed to equip researchers with the necessary knowledge to execute a successful HTS campaign, from initial assay development to the identification of promising lead compounds.

Introduction: The Thiazole Scaffold in Kinase Drug Discovery

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutics. The thiazole ring is a common feature in many potent kinase inhibitors due to its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases.[5] The structural rigidity and aromatic nature of the thiazole core provide a stable platform for the precise spatial arrangement of various functional groups, which can be tailored to achieve high affinity and selectivity for a specific kinase target.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hits" that modulate the activity of a biological target.[6][7][8] The primary objective of an HTS campaign is to efficiently sift through thousands of compounds to find promising starting points for medicinal chemistry optimization.[9] This application note will use the example of screening a thiazole library against a representative tyrosine kinase to illustrate the principles and practices of a successful HTS workflow.

The High-Throughput Screening Workflow: A Conceptual Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[10] It begins with the development of a robust and miniaturized assay and proceeds through primary screening, hit confirmation, and preliminary structure-activity relationship (SAR) analysis.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Validation & Triage Assay_Dev Assay Development (Target & Reagent Prep) Miniaturization Miniaturization (e.g., to 384-well format) Assay_Dev->Miniaturization Adapt for HTS Optimization Optimization (Z'-factor > 0.5) Miniaturization->Optimization Validate performance Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Proceed to Screening Full_HTS Full Library HTS Pilot_Screen->Full_HTS Confirm robustness Data_Analysis Data Analysis (Normalization & Hit Picking) Full_HTS->Data_Analysis Generate raw data Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Identify Putative Hits Orthogonal_Assay Orthogonal Assays (Confirm mechanism) Hit_Confirmation->Orthogonal_Assay Validate hits Counter_Screen Counter-Screens (Eliminate false positives) Orthogonal_Assay->Counter_Screen Filter hits SAR_Analysis Preliminary SAR Counter_Screen->SAR_Analysis Prioritize validated hits Lead_Series Lead Series for Optimization SAR_Analysis->Lead_Series

Caption: High-Throughput Screening Workflow.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust, reliable, and cost-effective assay.[11] For kinase inhibitor screening, a common choice is a biochemical assay that measures the phosphorylation of a substrate.

Causality in Assay Choice: Biochemical vs. Cell-Based Assays
  • Biochemical Assays: These assays utilize purified protein, substrate, and cofactors in a controlled in vitro environment.[12] They are generally simpler to develop and optimize, have lower variability, and are less prone to compound interference than cell-based assays. For primary screening, a biochemical assay is often preferred to directly identify compounds that interact with the target kinase.

  • Cell-Based Assays: These assays measure the effect of a compound on a specific pathway or cellular process in living cells.[13][14] While more physiologically relevant, they are also more complex, with potential for off-target effects and compound toxicity to confound the results.[15] Cell-based assays are crucial in the later stages of the hit-to-lead process to confirm that a compound is active in a cellular context.

For our purposes, we will describe a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust technology well-suited for HTS.

Protocol: TR-FRET Kinase Assay Development

Objective: To develop a sensitive and robust 384-well TR-FRET assay to measure the activity of our target kinase.

Materials:

  • Purified, active target kinase

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-allophycocyanin (SA-APC) (acceptor)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well, low-volume, white microplates

Protocol Steps:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in assay buffer.

    • Add a fixed, saturating concentration of peptide substrate and ATP.

    • Incubate for a time determined by initial kinetic experiments (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents (Eu-antibody and SA-APC).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Determine the kinase concentration that yields approximately 80% of the maximum signal (EC₈₀). This concentration will be used for subsequent experiments.

  • ATP Kₘ Determination:

    • Using the determined EC₈₀ of the kinase and a saturating concentration of the peptide substrate, perform a titration of ATP.

    • Follow the incubation and detection steps as above.

    • Plot the results and determine the Michaelis constant (Kₘ) for ATP. For inhibitor screening, the ATP concentration is typically set at or near the Kₘ value to allow for the detection of competitive inhibitors.

  • Assay Validation and Z'-Factor Calculation:

    • The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][17][18][19] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][16]

    • Prepare a plate with multiple replicates of positive controls (e.g., 1 µM staurosporine, yielding maximum inhibition) and negative controls (DMSO, yielding no inhibition).

    • Run the assay using the optimized concentrations of kinase and ATP.

    • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ| Where:

      • µₚ = mean of the positive control

      • σₚ = standard deviation of the positive control

      • µₙ = mean of the negative control

      • σₙ = standard deviation of the negative control

    • The assay is considered validated for HTS when a Z'-factor of > 0.5 is consistently achieved.[10]

ParameterOptimized ConditionRationale
Plate Format384-wellReduces reagent costs and increases throughput.[10]
Assay Volume20 µLBalances cost reduction with dispensing accuracy.
Kinase ConcentrationEC₈₀Provides a robust signal window for inhibitor detection.
ATP ConcentrationKₘ valueEnsures sensitivity to ATP-competitive inhibitors.
DMSO Tolerance≤ 1%High concentrations of DMSO can affect enzyme activity.
Z'-Factor > 0.7 Indicates an excellent and robust assay for HTS. [19][20]

Phase 2: Primary Screening and Hit Identification

With a validated assay, the screening of the entire thiazole library can commence.

Protocol: Primary HTS of the Thiazole Library

Objective: To screen the thiazole library at a single concentration to identify "putative hits."

Procedure:

  • Compound Plating:

    • The thiazole library, typically stored in DMSO, is acoustically dispensed into the 384-well assay plates to a final concentration of 10 µM.

    • Each plate should contain positive and negative controls for quality control.

  • Reagent Addition:

    • Using automated liquid handlers, add the kinase to all wells except the positive controls.

    • Add a mixture of the peptide substrate and ATP to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents.

    • Incubate for 60 minutes.

  • Data Acquisition:

    • Read the plates using a TR-FRET-compatible plate reader.

Data Analysis and Hit Selection
  • Normalization: Raw data from each plate is normalized to the plate-specific controls. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - µ_positive) / (µ_negative - µ_positive))

  • Hit Criteria: A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population.[21] For example, compounds that exhibit a percent inhibition greater than 3 times the standard deviation of the plate population (or a fixed cutoff, e.g., >50% inhibition) are considered "putative hits."[10]

Phase 3: Hit Validation and Triage

The primary screen will inevitably identify a number of false positives.[22][23][24] A rigorous hit validation cascade is essential to eliminate these and focus resources on the most promising compounds.[23]

Hit_Triage Primary_Hits Putative Hits from Primary Screen Reorder_Resupply Re-order Fresh Powder Primary_Hits->Reorder_Resupply Dose_Response Dose-Response Confirmation (IC50 determination) Reorder_Resupply->Dose_Response Confirm identity & purity Orthogonal_Assay Orthogonal Assay (e.g., label-free) Dose_Response->Orthogonal_Assay Confirm on-target activity Counter_Screens Counter-Screens (e.g., Luciferase, Redox) Orthogonal_Assay->Counter_Screens Eliminate false positives SAR_Analysis Preliminary SAR Analysis Counter_Screens->SAR_Analysis Identify promising scaffolds Validated_Hits Validated Hit Series SAR_Analysis->Validated_Hits

Caption: Hit Validation and Triage Cascade.

Hit Confirmation and Potency Determination

Putative hits are re-tested in the primary assay in a dose-response format to determine their potency (IC₅₀). This step confirms the activity of the compound and eliminates hits that were the result of random error.

Orthogonal Assays

To ensure that the observed activity is not an artifact of the assay technology (e.g., interference with the TR-FRET signal), confirmed hits should be tested in an orthogonal assay that has a different detection method.[25] Examples include:

  • Label-free assays: such as surface plasmon resonance (SPR) or mass spectrometry-based assays, which directly measure compound binding or substrate turnover.[26]

  • Alternative enzyme-coupled assays: using a different detection technology.

Counter-Screens for False Positives

Many compounds can appear as hits due to non-specific mechanisms.[27] It is crucial to run counter-screens to identify and eliminate these compounds. Common types of false positives include:

  • Assay technology interference: Compounds that quench or enhance the fluorescence signal.

  • Redox-active compounds: Compounds that generate reactive oxygen species can damage the enzyme, leading to apparent inhibition.[23]

  • Aggregators: Some compounds form aggregates at high concentrations that can sequester and inhibit the enzyme.

Preliminary Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits has been established, a preliminary SAR analysis can be performed.[28][29][30][31] This involves grouping the validated hits by their core thiazole scaffold and examining how changes in the substituents affect potency.[10] This analysis provides initial insights into which parts of the molecule are important for activity and guides the initial medicinal chemistry efforts.

Conclusion

The high-throughput screening of a thiazole library is a powerful approach for the discovery of novel kinase inhibitors. A successful campaign is built upon a foundation of a robust and well-validated assay, followed by a systematic and rigorous process of primary screening, hit confirmation, and triage. By carefully considering the causality behind experimental choices and implementing a self-validating system of orthogonal and counter-screens, researchers can significantly increase the probability of identifying high-quality, tractable hit series for progression into lead optimization.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
  • Microbe. (n.d.). High-throughput Screening Accelerates Drug and Molecule Development.
  • Sygnature Discovery. (n.d.). Hit Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • On HTS. (2023). Z-factor.
  • UCSF Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • ACS Publications. (n.d.). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction.
  • PubMed. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles.
  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches.
  • Wikipedia. (n.d.). Z-factor.
  • CDD Vault. (2025). SAR: Structure Activity Relationships.
  • PubMed Central. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed Central. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • PubMed Central. (2016). On Exploring Structure Activity Relationships.
  • PubMed. (2006). Statistical practice in high-throughput screening data analysis.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS.
  • ACS Publications. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents.
  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • BMG LABTECH. (2025). The Z prime value (Z´).
  • Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions.
  • ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • AZoLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs.
  • ResearchGate. (2024). A review on thiazole based compounds andamp; it's pharmacological activities.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • Semantic Scholar. (n.d.). High-Throughput Screening Data Analysis.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • PNAS. (2012). Gaining confidence in high-throughput screening.
  • SpringerLink. (n.d.). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ACS Publications. (2026). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals: Application to Skeletal Reorganization of Vinylaziridines.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization protocols for the synthesis and functionalization of thiazole derivatives. This guide moves beyond textbook definitions to address the "why" and "how" of failure points in the lab.

Module 1: The Hantzsch Synthesis (The Foundation)

The Hantzsch synthesis (condensation of


-haloketones with thioamides) is the industry standard, yet it frequently suffers from "tarring" and inconsistent yields.
Q: My reaction mixture turns into a black, viscous tar within minutes. What is happening?

A: Your


-haloketone is likely degrading or polymerizing before it reacts. 

The Causality:


-Haloketones (e.g., phenacyl bromide) are potent electrophiles but are thermodynamically unstable. They are lachrymators and prone to:
  • Self-condensation: Forming furan derivatives or polymers under basic conditions.

  • Photolytic degradation: Releasing HBr/HCl, which catalyzes further decomposition.

The Fix (Self-Validating Protocol): Do not use old, dark-colored starting material. If your


-haloketone is not a white/crystalline solid or a clear liquid, perform a "Flash Filtration"  before use:
  • Dissolve the impure halide in a minimal amount of DCM.

  • Pass through a short pad of silica gel (eluting with 5% EtOAc/Hexanes).

  • Concentrate immediately and use within 1 hour.

Q: I am getting low yields despite using clean starting materials. How do I optimize the solvent system?

A: Switch from pure ethanol to an aqueous-organic gradient or a Green Solvent system.

While Ethanol/Reflux is standard, it often dehydrates the intermediate too slowly, allowing side reactions. Water acts as a hydrogen-bond donor, stabilizing the transition state of the initial


 displacement.

Data: Solvent Effects on Hantzsch Yields

Solvent SystemTemperatureTypical YieldNotes
Ethanol (Abs) Reflux (

C)
65-75%Standard. Prone to side-products if overheated.
EtOH :

(1:1)

C
85-92%Recommended. Water accelerates the reaction via hydrophobic effect.
PEG-400

C
88-95%Green alternative. Recyclable.[1][2]
DMF

C
40-60%Avoid. High temp causes decomposition of thioamide.
Visualizing the Mechanism & Failure Points

The following diagram illustrates the Hantzsch pathway. Note the critical "Dehydration" step—if this stalls, the intermediate reverts or degrades.

HantzschMechanism Start Reactants (Thioamide + Alpha-Haloketone) SN2 Step 1: S-Alkylation (SN2 Attack) Start->SN2  Solvent Polarity  Accelerates Fail1 Side Reaction: Self-Condensation (Tar Formation) Start->Fail1  Old Reagents  High pH Inter Intermediate (Hydroxy-thiazoline) SN2->Inter  Cyclization Product Thiazole Product Inter->Product  Dehydration  (-H2O) Fail2 Stalled: Reversion to Linear Thioether Inter->Fail2  Low Temp  No Acid Cat.

Figure 1: Hantzsch Synthesis Workflow highlighting critical failure points (Red) vs. successful pathway (Green).

Module 2: Advanced Functionalization (C-H Activation)

Direct arylation of thiazoles via Palladium (Pd) catalysis is efficient but notoriously difficult due to "Catalyst Poisoning."

Q: My Pd-catalyzed coupling stops at 10% conversion. Is the sulfur killing the catalyst?

A: Yes. The thiazole sulfur atom coordinates strongly to Pd(II), creating a stable, unreactive complex (The "Sulfur Trap").

The Causality: The lone pair on the thiazole sulfur competes with your phosphine ligands. Once Pd binds to the thiazole sulfur (instead of the C-H bond or the halide), the catalytic cycle arrests.

The Fix: The "Silver Bullet" Protocol You must use an additive that has a higher affinity for sulfur/halides than Palladium, or use a specific directing group strategy.

Optimized Protocol for C5-Arylation:

  • Catalyst:

    
     (5 mol%) – Acetate acts as a proton shuttle.
    
  • Ligand:

    
     or XPhos (10 mol%) – Bulky ligands prevent sulfur coordination.
    
  • Additive:

    
     (2 equiv) – CRITICAL STEP. Silver precipitates halides and transiently binds sulfur, freeing the Pd.
    
  • Solvent: Dioxane/DMAc (dry).

  • Atmosphere: Argon (strictly oxygen-free unless using oxidative coupling).

Q: How do I bypass sulfur poisoning without expensive silver salts?

A: Use the "Masking" Strategy (Directing Groups). Recent breakthroughs utilize N-methoxy amide directing groups. The amide oxygen coordinates to Pd, holding it in place for C-H activation and physically blocking the sulfur atom from interfering.

Visualizing the Sulfur Trap

CH_Activation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Coord Coordination to Thiazole OxAdd->Coord Trap DEAD END: S-Pd Coordination (Catalyst Poisoning) Coord->Trap  Small Ligands  No Additive CMD C-H Activation (CMD Mechanism) Coord->CMD  Bulky Ligand  + Ag2CO3 Prod Arylated Thiazole CMD->Prod  Reductive Elim. Prod->Pd0  Regeneration

Figure 2: The "Sulfur Trap" in Pd-catalysis. Bulky ligands and Silver additives force the reaction toward the green C-H activation path.

Module 3: Purification & Workup Guide

Thiazoles are weak bases (


 for conjugate acid), which complicates extraction.
Q: My product oils out or stays in the aqueous layer during extraction.

A: You are likely extracting at a pH where the thiazole is protonated (water-soluble).

Troubleshooting Table: Workup Conditions

IssueCauseCorrective Action
Product in Aqueous Layer Acidic pH (protonated thiazolium salt)Neutralize aqueous layer with sat.

to pH 8-9 before extraction.
Emulsion Formation Amphiphilic nature of thiazoleUse DCM:Isopropanol (3:1) instead of pure DCM or EtOAc.
Product Oiling Out High lipophilicity + ImpuritiesPerform Azeotropic drying with Toluene to remove trapped water/solvent, then triturace with cold Hexanes.
References
  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Green Synthesis of Thiazoles (W

    • Source: Halimehjani, A. Z., et al. "Synthesis of thiazole derivatives...[1] using water as solvent."[1] Bepls Review.

    • URL:[Link] (Cited via snippet 1.9)

  • Palladium-Catalyzed C-H Functionaliz

    • Source: Yamaguchi, J., et al.
    • URL:[Link]

  • Bypassing C

    • Source: "Bypassing the Limitations of Directed C–H Functionaliz
    • URL:[Link](Note: Generalized PMC link based on search result 1.13 context).

  • Alpha-Haloketone Reactivity & Stability

    • Source: Erian, A. W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules.
    • URL:[Link][3]

Sources

Technical Support Center: 1-(Thiazol-5-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #THZ-AMN-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

You are likely here because your yield of 1-(thiazol-5-yl)methanamine (5-aminomethylthiazole) is hovering below 40%, despite NMR showing decent conversion.

This molecule presents a classic "Yield Trap" in heterocyclic chemistry:

  • Precursor Instability: The starting material, 5-(chloromethyl)thiazole, is a potent vesicant that polymerizes rapidly as a free base.

  • Product Polarity: The target amine is highly water-soluble (

    
    ), leading to massive losses during standard aqueous work-ups.
    
  • Ring Sensitivity: The thiazole ring can degrade under the harsh hydrazine conditions of a standard Gabriel synthesis.

This guide prioritizes the Delépine Reaction as the industrial "Gold Standard" (used in Ritonavir synthesis) and focuses heavily on isolation mechanics rather than just reaction kinetics.

Module 1: Precursor Integrity (The Hidden Variable)

Critical Alert: If your starting material is compromised, no amount of downstream optimization will recover the yield.

The Protocol: Handling 5-(chloromethyl)thiazole

The free base of 5-(chloromethyl)thiazole is thermally unstable. It must be stored and reacted as the hydrochloride salt .

  • Storage: Store 5-(chloromethyl)thiazole·HCl at -20°C under Argon.

  • Quality Check: Before starting, run a TLC (DCM/MeOH 9:1). If you see a baseline streak, polymerization has occurred. Recrystallize from absolute ethanol/ether immediately.

Module 2: The Delépine Protocol (Optimized)

We recommend the Delépine reaction over the Gabriel synthesis. It avoids strong bases and hydrazine, which can cleave the thiazole ring or cause side reactions with the sulfur heteroatom.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
5-(chloromethyl)thiazole[1][2][3]·HCl 1.0SubstrateMust be dry/free-flowing solid.
Hexamethylenetetramine (HMTA) 1.05Aminating AgentExcess ensures full conversion.
Chloroform (CHCl₃) SolventReaction MediumProduct precipitates from this.[4]
Ethanol (EtOH) SolventHydrolysis MediumUse absolute EtOH.[5][6]
Conc. HCl 2.5Hydrolysis AgentCleaves the quaternary salt.
Step-by-Step Workflow

Step 1: Quaternary Salt Formation (The Sommelet Reaction)

  • Dissolve HMTA (1.05 eq) in Chloroform (5 mL per mmol).

  • Add 5-(chloromethyl)thiazole[2]·HCl (1.0 eq) in one portion.

  • Reflux for 4–6 hours.

  • Observation: A thick white precipitate (the hexaminium salt) will form.

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold CHCl₃. Do not skip this wash —it removes unreacted starting material.

Step 2: Acid Hydrolysis

  • Suspend the white solid in Ethanol (3 mL per mmol).

  • Add Conc.[7] HCl (2.5 eq).

  • Reflux for 2 hours. The solid will dissolve, then a new precipitate (ammonium chloride) may form.

  • Critical Endpoint: The mixture essentially contains your product as the amine-HCl salt, formaldehyde (as acetal), and ammonium chloride.

Module 3: Isolation Strategy (The Yield Maker)

Stop! Do not pour the reaction mixture into water and attempt to extract with ethyl acetate. You will lose 80% of your product.

Method A: The "Salt Isolation" (Recommended)

Best for storage and stability.

  • Concentrate the ethanol hydrolysis mixture to dryness under reduced pressure.

  • Resuspend the residue in a minimal amount of hot absolute ethanol .

  • Filter while hot (removes insoluble NH₄Cl byproduct).

  • Cool the filtrate to 0°C and add diethyl ether dropwise until turbidity persists.

  • Crystallize at -20°C.

  • Result: 1-(thiazol-5-yl)methanamine·2HCl (dihydrochloride salt).

Method B: The "Salting-Out" Extraction (If Free Base is Required)

Only use if you immediately need the free amine for a coupling reaction.

  • Dissolve the crude residue in minimal water.

  • Basify to pH 10–11 using solid K₂CO₃ (avoid NaOH; it adds too much water volume).

  • Saturate the aqueous phase with NaCl until undissolved salt remains.

  • Extract continuously with DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) for 24 hours using a liquid-liquid extractor.

  • Dry organic layer over Na₂SO₄ and evaporate.

Visualizing the Workflow

The following diagram illustrates the critical decision points where yield is typically lost.

G Start Start: 5-(chloromethyl)thiazole·HCl HMTA_Rxn Reaction with HMTA (Reflux in CHCl₃) Start->HMTA_Rxn Filter_Salt Filter Quaternary Salt (Wash with CHCl₃) HMTA_Rxn->Filter_Salt Precipitation Hydrolysis Acid Hydrolysis (EtOH + HCl) Filter_Salt->Hydrolysis Decision Desired Form? Hydrolysis->Decision Route_Salt Route A: Stable Salt (Recrystallize from EtOH/Ether) Decision->Route_Salt HCl Salt (Recommended) Route_Base Route B: Free Base (Continuous Extraction) Decision->Route_Base Free Amine Yield_Loss YIELD TRAP: Standard Aq. Extraction Decision->Yield_Loss Standard Workup Final_Salt Product: Amine·2HCl Route_Salt->Final_Salt High Yield (>80%) Final_Base Product: Free Amine Route_Base->Final_Base Moderate Yield (~60%) Fail Product in Aqueous Waste Yield_Loss->Fail Low Yield (<20%)

Caption: Workflow analysis highlighting the critical divergence between successful isolation (Routes A/B) and the common "Yield Trap" of standard extraction.

Troubleshooting FAQ

Q1: My quaternary salt isn't precipitating in Step 1. The solution remains clear.

  • Diagnosis: Your chloroform might contain too much ethanol (stabilizer) or water, solubilizing the salt.

  • Fix: Switch to anhydrous CHCl₃ or mix CHCl₃ with Diethyl Ether (1:1) to force precipitation. Ensure the reaction is refluxing vigorously.

Q2: I used the Gabriel Synthesis instead, but I can't get the phthalimide off.

  • Diagnosis: Thiazoles are electron-deficient. The N-substituted phthalimide bond is unusually stable. Furthermore, hydrazine can attack the thiazole ring at the C-2 position.

  • Fix: Abandon Gabriel for this substrate. If you must proceed, use methylamine (40% aq) instead of hydrazine for the deprotection, as it is milder and easier to remove.

Q3: The final product is an oil that won't crystallize.

  • Diagnosis: Likely contamination with HMTA byproducts or residual solvent.

  • Fix: Redissolve in absolute ethanol and add HCl in dioxane. Scratch the flask walls with a glass rod at 0°C. If it remains an oil, it may be the monohydrochloride; adding excess HCl often forces the dihydrochloride to lattice and crystallize.

Q4: Can I use 5-thiazolecarboxaldehyde and do a Reductive Amination?

  • Diagnosis: Yes, but be careful with the reducing agent.

  • Fix: Use Sodium Triacetoxyborohydride (STAB) with ammonium acetate. Avoid NaBH₄ as it can reduce the thiazole double bonds in some conditions. This route is generally lower yielding than Delépine due to dimerization (secondary amine formation).

References

  • Ritonavir Synthesis (Primary Source)

    • Title: Process for the preparation of thiazole derivatives.[8][9]

    • Source: European P
    • Relevance: Describes the industrial synthesis of the chloromethyl intermediate and its conversion to the amine for Ritonavir production.
    • URL
  • Delepine Reaction Mechanism & Optimization

    • Title: The Delépine Reaction.[4][10]

    • Source: Organic Chemistry Portal.[11]

    • Relevance: detailed mechanism of the hexaminium salt hydrolysis.
    • URL:[Link]

  • Thiazole Ring Stability

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.
    • Source: Molecules (MDPI).
    • Relevance: Discusses the reactivity and stability of the thiazole ring in various synthetic conditions.
    • URL:[Link][2][12]

Sources

Technical Support Center: Stability of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: THZ-STAB-2024

Welcome to the Thiazole Chemistry Support Center

You have reached the specialized troubleshooting hub for thiazole heterocycles. While the thiazole ring is a "wonder nucleus" in drug discovery (found in Ritonavir, Dasatinib, Epothilones), it presents a unique dichotomy: it is aromatic and generally robust, yet prone to catastrophic failure under specific electrophilic, nucleophilic, and metabolic conditions.

This guide is not a textbook; it is a failure analysis system . Select the module below that matches your experimental crisis.

Module 1: Synthetic Chemistry Support

Issue: My product degraded during reaction workup or lithiation.

1.1 The "Disappearing Product" during Lithiation

Symptom: You attempted to lithiate at the C2 position (using n-BuLi), but upon quenching with an electrophile, you recovered a complex mixture of acyclic nitriles and thiols.

Root Cause: Ring Fragmentation via Retro-Cycloaddition. 2-Lithiothiazoles are kinetically unstable. Unlike phenyllithium, the 2-lithiothiazole species exists in equilibrium with an acyclic isocyanothiolate species. If the temperature rises above -78°C (even to -50°C), the ring opens irreversibly.

Troubleshooting Protocol:

  • Temperature Control: Maintain -78°C strictly . Do not allow the reaction to warm up to 0°C for "better conversion."

  • Trapping Strategy: Use "In-Situ Trapping" (Barbier conditions) where the electrophile is present before adding the base, or add the electrophile immediately (< 5 mins) after base addition.

  • Alternative Base: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA if n-BuLi causes nucleophilic attack at C2 instead of deprotonation.

1.2 Hydrolysis under Acidic Conditions

Symptom: Loss of material during HCl workup or cleavage of protecting groups. Mechanism: While neutral thiazoles are stable, thiazolines (dihydrothiazoles) or electron-rich aminothiazoles are susceptible to acid-catalyzed hydrolysis.

  • Step 1: Protonation of the Ring Nitrogen (N3).[1]

  • Step 2: Nucleophilic attack of water at C2.

  • Step 3: Ring opening to form a thioamide or aldehyde.

Visualizing the Degradation Pathway:

ThiazoleHydrolysis Figure 1: Acid-Catalyzed Hydrolysis Mechanism of Activated Thiazoles Thiazole Substituted Thiazole Protonated N-Protonated Species (+) Thiazole->Protonated + H+ (Acidic pH) Tetrahedral Tetrahedral Intermediate (C2-OH) Protonated->Tetrahedral + H2O (Nu Attack at C2) RingOpen Ring Open (Thioamide/Aldehyde) Tetrahedral->RingOpen C-N Bond Cleavage

Module 2: Medicinal Chemistry & Metabolism Support

Issue: My compound has high clearance or toxicity signals.

2.1 Metabolic Soft Spots (Oxidative Metabolism)

Symptom: High intrinsic clearance (


) in liver microsomes (HLM/MLM).
Diagnosis:  The Thiazole C2 and C5 positions are metabolic "soft spots."
  • C2-Oxidation: If C2 is unsubstituted, CYP450 enzymes can hydroxylate here, leading to ring opening.

  • S-Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, destroying aromaticity and creating an electrophilic Michael acceptor.

Remediation Strategy (The "Block and Tackle"):

ModificationEffect on StabilityRationale
C2-Methylation High StabilityBlocks C2-hydroxylation; steric hindrance prevents nucleophilic attack.
C5-Fluorination Moderate StabilityLowers HOMO energy; reduces electron density, making the ring less prone to oxidation.
C2-Amine Low Stability Warning: 2-aminothiazoles are structural alerts. They can form reactive iminoquinones (toxicity).
2.2 The 2-Aminothiazole Toxicity Trap

Symptom: Positive Ames test or Glutathione (GSH) adducts in trapping assays. Mechanism: 2-aminothiazoles can undergo bioactivation to form sulfoxides or iminoquinones , which are highly reactive electrophiles. These bind covalently to proteins or DNA.

Visualizing Metabolic Bioactivation:

MetabolicActivation Figure 2: Bioactivation Pathway of 2-Aminothiazoles leading to Toxicity Substrate 2-Aminothiazole Drug Candidate CYP CYP450 Metabolism Substrate->CYP Intermediate Reactive Sulfoxide / N-Hydroxylated Species CYP->Intermediate Bioactivation Adduct Protein/DNA Adduct (Toxicity) Intermediate->Adduct Covalent Binding Trapped GSH-Conjugate (Detoxified) Intermediate->Trapped + Glutathione (GSH)

Module 3: Analytical & Storage Support

Issue: Sample purity drops upon storage or exposure to light.

3.1 Photodegradation (Singlet Oxygen)

Symptom: Solid samples turn yellow/brown; LCMS shows M+16 or M+32 peaks. Mechanism: Thiazoles, especially those with aryl substituents, can sensitize the formation of singlet oxygen (


). This leads to a [4+2] cycloaddition  with the thiazole ring, forming an unstable endoperoxide that rearranges (often extruding Sulfur) to form amides or nitriles.

Stability Protocol:

  • Storage: Store all thiazole libraries in amber vials.

  • Solvents: Avoid storing in chlorinated solvents (DCM/Chloroform) under light, as radical formation accelerates degradation.

Summary of Stability Data
ParameterConditionStability RatingRecommendation
pH Tolerance pH 1-4 (Acidic)Low (for Thiazolines)Buffer to pH > 5 immediately after reaction.
pH Tolerance pH 10-14 (Basic)HighStable, but C2-H is acidic (

).
Oxidation Peroxides (

)
Very LowForms N-oxides (stable) or S-oxides (unstable).
Nucleophiles Thiols/AminesModerateC2 is electrophilic if N is alkylated (Thiazolium salts).
Light UV/VisModerate/LowProtect from light; susceptible to photo-oxidation.
References
  • Metabolic Stability & Bioactivation

    • Dalvie, D. et al. "Metabolic Activation of 2-Aminothiazoles." Chemical Research in Toxicology. (2002).
    • Source:

  • Photostability Mechanisms

    • Wu, L. et al. "Structural analysis of photo-degradation in thiazole-containing compounds." Journal of Pharmaceutical and Biomedical Analysis. (2007).
    • Source: [2]

  • Fragment-Based Drug Discovery (Buffer Stability)

    • Sosič, I. et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" Journal of Medicinal Chemistry. (2022).
    • Source:

  • General Reactivity & Synthesis

    • Mishra, C. et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[3] Molecules. (2020).[4]

    • Source:

  • Hydrolysis Mechanisms

    • Fife, T.H. et al. "Mechanism of Thiazolidine Hydrolysis."[5] Journal of the American Chemical Society. (1991).[6]

    • Source:

Sources

Technical Support Center: A Guide to Identifying Impurities in the Synthesis of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice for identifying impurities during the synthesis of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This resource moves beyond simple protocols to explain the causal mechanisms behind impurity formation and the logic driving analytical strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a plausible synthetic route for 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine, and what are the primary sources of impurities?

A1: A common and robust method for constructing the thiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4][5] For the target molecule, a logical pathway involves forming a stable precursor, 1-(4-ethyl-2-methyl-1,3-thiazol-5-yl)ethan-1-one, which is then converted to the final methanamine product.

Plausible Synthetic Pathway:

  • Step 1: Hantzsch Thiazole Synthesis. Reaction of 3-chloro-2,4-pentanedione with thioacetamide to form the key intermediate, 1-(4-ethyl-2-methyl-1,3-thiazol-5-yl)ethan-1-one. The reaction proceeds via an initial S-alkylation (SN2 reaction) followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[4][6]

  • Step 2: Conversion to the Amine. The ketone intermediate can be converted to the primary amine through several methods, such as reductive amination.

Impurities can be introduced at any stage of this process. They are generally classified as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities (reagents, catalysts), and residual solvents.[7][8]

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Potential Impurity Formation SM1 3-Chloro-2,4-pentanedione INT1 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)ethan-1-one (Ketone Intermediate) SM1->INT1 Condensation Imp1 Unreacted Starting Materials SM1->Imp1 Imp3 Isomeric Byproduct (e.g., 5-ethyl-2,4-dimethylthiazole) SM1->Imp3 SM2 Thioacetamide SM2->INT1 Condensation SM2->Imp1 SM2->Imp3 Product 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine (Final Product) INT1->Product Reduction Imp2 Over-alkylated Thiazolium Salt INT1->Imp2 Reagents NH3, H2, Catalyst (e.g., Raney Nickel) Reagents->Product Imp4 Incompletely Reduced Intermediate (e.g., Secondary Amine) Product->Imp4

Caption: Plausible synthesis of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine and key impurity sources.

Q2: My initial analysis shows several unknown peaks. What are the likely structures I should consider?

A2: Based on the synthetic route, you can anticipate several specific impurities. Characterizing these involves understanding their origin. A systematic approach to impurity profiling is essential for ensuring product quality.[1]

Table 1: Potential Impurities and Their Origins

Impurity TypePotential Structure/ClassProbable OriginIdentification Notes
Process-Related Unreacted ThioacetamideIncomplete reaction in Step 1.Volatile, may be detected by GC-MS.
Unreacted 3-chloro-2,4-pentanedioneIncomplete reaction in Step 1.Reactive, may degrade. Look for its characteristic mass peak.
Ketone IntermediateIncomplete conversion in Step 2.Will have a different polarity and mass compared to the final amine product.
By-products Isomeric ThiazolesAlternative cyclization pathways.May have the same mass as the desired intermediate but different retention time and NMR spectrum.
Over-alkylated Thiazolium SaltAlkylation of the thiazole nitrogen.[3]Will be ionic and have a higher molecular weight. May behave differently chromatographically.
Dimeric SpeciesSelf-condensation of starting materials or intermediates.Significantly higher molecular weight.
Degradation Oxidation ProductsExposure to air/oxidants, especially at the amine moiety.Look for M+16 peaks in the mass spectrum.
Q3: What is a robust analytical workflow for systematically identifying an unknown impurity?

A3: A multi-technique approach is necessary for unambiguous identification. The goal is to move from detection to isolation and finally to structural confirmation.[7][9] This workflow ensures that decisions are based on solid analytical data.

A Crude Product Sample B HPLC / UPLC-UV Analysis (Method Development) A->B C Peak Detected (> Reporting Threshold) B->C D LC-MS Analysis C->D Impurity observed E Obtain Mass Data (MS) & UV Spectrum D->E F Hypothesize Structure (Based on MW, fragmentation, and synthetic pathway) E->F G Isolate Impurity (Prep-HPLC or Fraction Collection) F->G Requires confirmation H Structure Elucidation (NMR, FT-IR) G->H I Confirm Structure H->I

Caption: A systematic workflow for the identification and characterization of unknown impurities.

Q4: What are the recommended starting conditions for developing an HPLC/UPLC method for my product and its impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the standard technique for impurity analysis.[8] For a basic amine like the target compound, a reversed-phase method is most common. Method development aims to achieve good resolution between the main peak and all potential impurities.

Rationale for Parameter Choices:

  • Column: A C18 column is a versatile starting point, offering good retention for moderately polar compounds.

  • Mobile Phase: An acetonitrile/water or methanol/water gradient allows for the elution of compounds with a range of polarities.

  • pH Control: The mobile phase pH is critical. For amines, a low pH (e.g., using formic acid or TFA) ensures the amine is protonated and gives sharp, symmetrical peaks. A mid-range pH can lead to poor peak shape due to interactions with residual silanols on the silica support.

  • Detection: UV detection at a wavelength where both the product and potential chromophoric impurities absorb is a good starting point.

Table 2: Recommended Starting HPLC/UPLC Conditions

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeA smaller particle size (UPLC) provides higher efficiency and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep the amine ionized, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is essential in early development to elute all potential impurities.
Flow Rate 0.3 - 1.0 mL/minAdjust based on column internal diameter (lower for smaller ID).
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV Diode Array Detector (DAD) at 254 nm and 275 nmDAD allows for checking peak purity and identifying the optimal wavelength for all components.
Injection Vol. 1 - 5 µLKeep low to avoid column overloading.

Advanced Protocols & Methodologies

Protocol 1: Step-by-Step Guide for Impurity Isolation by Preparative HPLC

Objective: To isolate a sufficient quantity (>1 mg) of an unknown impurity for definitive structural analysis by NMR.

  • Method Translation: Adapt the optimized analytical HPLC method to a preparative scale. Increase the column diameter (e.g., >10 mm ID) and adjust the flow rate proportionally to maintain linear velocity.

  • Solubility Check: Ensure the crude sample is fully dissolved in the mobile phase or a compatible solvent at a high concentration. Filtration is mandatory to protect the column.

  • Loading Study: Perform several small injections to determine the maximum sample load that does not compromise the resolution between the target impurity and adjacent peaks.

  • Fraction Collection: Set up the fraction collector to trigger collection based on the UV signal of the target impurity peak. Use a narrow time or threshold window to maximize purity.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity. Pool the fractions that meet the required purity level (typically >95%).

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer. Avoid excessive heat, which could degrade the isolated compound.

  • Final Sample Prep: The dried, isolated impurity is now ready for spectroscopic analysis.

Protocol 2: General Workflow for Structure Elucidation using NMR

Objective: To determine the chemical structure of the isolated impurity using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful tool for the definitive structural elucidation of organic compounds.[10][11]

  • Sample Preparation: Dissolve the isolated impurity (0.5-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • 1D NMR Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Acquisition: These experiments reveal correlations between nuclei and are essential for piecing together the molecular structure.[12]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (2-3 bonds away), which is critical for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close in space.

  • Structure Assembly: Systematically analyze the 1D and 2D spectra to build the molecular structure piece by piece. Compare the proposed structure with the known synthesis pathway to ensure it is a plausible impurity.[13]

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (2022, June 15). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • CUTM Courseware. (n.d.). Thiazole.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). [Journal Name].
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester.
  • ChemicalBook. (n.d.). 1-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)ETHAN-1-ONE synthesis.
  • ResearchGate. (2025, August 6). 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • IJPPR. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (n.d.). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • ResearchGate. (2019, August 5). (PDF) Impurities Characterization in Pharmaceuticals: A Review.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. (n.d.).
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). [Journal Name].
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Enantia. (n.d.). Impurity profiling and synthesis of standards.
  • ResearchGate. (2025, August 5). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives.
  • Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy.
  • MDPI. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.

Sources

Validation & Comparative

Strategic Engineering of Thiazole Derivatives: SAR, Bioisosterism, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of thiazole derivatives, designed for medicinal chemists and drug discovery scientists. It synthesizes recent experimental data, bioisosteric comparisons, and validated synthetic protocols.

Executive Summary: The Thiazole Scaffold in Modern Pharmacopeia

The thiazole ring (1,3-thiazole) is a cornerstone pharmacophore in FDA-approved therapeutics, distinguishing itself from its bioisosteres (oxazole, imidazole) through unique electronic and physicochemical properties. It serves as the core scaffold in drugs like Dasatinib (Tyrosine kinase inhibitor), Ritonavir (Antiretroviral), and Ixabepilone (Chemotherapy).

Unlike the oxazole ring, the thiazole sulfur atom imparts higher lipophilicity (LogP), enhanced aromaticity, and the capacity for specific non-covalent interactions (e.g., sulfur-


 interactions) that stabilize ligand-protein binding complexes.
Comparative Bioisosterism: Thiazole vs. Oxazole

In rational drug design, replacing an oxygen atom (oxazole) with a sulfur atom (thiazole) is a critical optimization strategy. This section objectively compares these scaffolds.

Physicochemical & Electronic Comparison
FeatureThiazole (S-heterocycle)Oxazole (O-heterocycle)Impact on Drug Design
Lipophilicity HigherLowerThiazoles generally show better membrane permeability and blood-brain barrier penetration.
Aromaticity High (S is less electronegative)Lower (O is highly electronegative)Thiazole rings are more stable against metabolic oxidation compared to furan-like systems.
H-Bonding Nitrogen is a moderate acceptorNitrogen is a weaker acceptorThe lone pair on the thiazole nitrogen is more available for H-bonding with receptor residues (e.g., hinge regions of kinases).
Metabolic Stability High (CYP450 resistant)ModerateThiazoles are less prone to ring opening than oxazoles in vivo.
Size (Van der Waals) Larger (S radius ~1.80 Å)Smaller (O radius ~1.52 Å)Thiazole fills hydrophobic pockets more effectively, increasing binding enthalpy.
Mechanistic Insight: The "Sulfur Effect"

The superiority of thiazole in kinase inhibitors (like EGFR or VEGFR-2 inhibitors) is often attributed to the


-hole effect  on the sulfur atom, which can engage in orthogonal interactions with backbone carbonyls in the target protein, a feature lacking in the oxazole counterpart.
Structure-Activity Relationship (SAR) Analysis

The SAR of thiazole derivatives is strictly regioselective. Modifications at the C2, C4, and C5 positions yield predictable shifts in potency and selectivity.

Visual SAR Map

The following diagram illustrates the functional logic of the thiazole scaffold.

ThiazoleSAR Figure 1: Regioselective SAR Logic of the Thiazole Scaffold Thiazole Thiazole Core (C3H3NS) C2 C2 Position (Nucleophilic Center) Thiazole->C2 C4 C4 Position (Hydrophobic Anchor) Thiazole->C4 C5 C5 Position (Electronic Tuner) Thiazole->C5 C2_Effect Primary Binding Motif (Amides, Hydrazones) Crucial for H-bonding C2->C2_Effect C4_Effect Lipophilic Interaction (Phenyl/Naphthyl groups) Fits hydrophobic pockets C4->C4_Effect C5_Effect Electronic Modulation (EWG/EDG) Adjusts pKa of N3 C5->C5_Effect

Figure 1: Functional mapping of the thiazole ring. C2 serves as the primary recognition motif, while C4/C5 modulate fit and electronics.

Detailed SAR Breakdown
  • C2 Position (The "Warhead" Linker):

    • Optimization: Introduction of amine (-NH2), amide (-NHCO-), or hydrazone (-NHN=CH-) linkers is essential for high affinity.

    • Causality: These groups serve as Hydrogen Bond Donors (HBD) to interact with residues (e.g., Asp, Glu) in the active site.

    • Data: Direct alkylation at C2 often abolishes activity, whereas amino-aryl extensions increase potency by 10-50 fold.

  • C4 Position (The Hydrophobic Anchor):

    • Optimization: Substitution with bulky aromatic rings (Phenyl, p-Tolyl, Naphthyl).

    • Causality: This moiety occupies the hydrophobic sub-pockets (e.g., the ATP-binding pocket in kinases).

    • Data: 4-Phenyl thiazoles consistently outperform unsubstituted analogs. For EGFR inhibitors, electron-donating groups (e.g., 4-Me-Ph) at this position enhance

      
      -
      
      
      
      stacking interactions.
  • C5 Position (Electronic Tuning):

    • Optimization: Small electron-withdrawing groups (EWG) like -COOEt, -CN, or halogens.

    • Causality: EWGs decrease the electron density of the ring, modulating the basicity of the N3 nitrogen to prevent non-specific binding while maintaining solubility.

Experimental Performance Data

The following table summarizes the potency (IC50) of optimized thiazole derivatives against key cancer targets (EGFR and VEGFR-2) compared to reference standards.

Table 1: Comparative Potency of Thiazole Derivatives

Compound IDTargetStructure FeatureIC50 (µM)Reference Drug (IC50)Outcome
Comp 8g [1]EGFRThiazole-Naphthalene hybrid0.12 Erlotinib (0.[1]08)Highly potent; bioisosteric success.
Comp 4c [2]VEGFR-2Thiazole-Hydrazone0.15 Sorafenib (0.[2]06)Competitive potency with improved solubility profile.
Comp 3f [3]BRAF V600E2,4-Di-NO2 substituted0.09 Erlotinib (0.08)Dual inhibition capability demonstrated.
Comp 16a [4]COX-2Pyrazolyl-Thiazole0.03 Celecoxib (0.05)Superior selectivity index (SI > 100).

Note: Lower IC50 indicates higher potency. Thiazole derivatives frequently achieve nanomolar (nM) range inhibition comparable to clinical standards.

Validated Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch Condensation is the most reliable method for synthesizing 2,4-disubstituted thiazoles. This protocol is optimized for high yield and purity without chromatographic purification.

Protocol Workflow Diagram

HantzschSynthesis Figure 2: Optimized Hantzsch Thiazole Synthesis Workflow Start Reagents: 1. Alpha-Haloketone (1.0 eq) 2. Thiourea/Thioamide (1.1 eq) Solvent: Ethanol/MeOH Reaction Reflux / Heat (60-80°C, 30-60 mins) Mechanism: Nucleophilic Attack -> Cyclization Start->Reaction Condensation Intermediate Intermediate: Thiazolium Hydrobromide Salt (Precipitate forms) Reaction->Intermediate Dehydration Workup Neutralization Add 10% Na2CO3 or NH4OH pH -> 8-9 Intermediate->Workup Deprotonation Isolation Filtration & Recrystallization (Solvent: EtOH/H2O) Workup->Isolation Precipitation Validation Validation: 1H NMR (Thiazole-H ~6.5-7.5 ppm) IR (C=N stretch ~1600 cm-1) Isolation->Validation QC Check

Figure 2: Step-by-step synthetic pathway for 2-aminothiazole derivatives.

Step-by-Step Methodology
  • Reactants: Dissolve 1.0 equivalent of

    
    -bromoacetophenone (e.g., 2-bromo-4'-methylacetophenone) in absolute ethanol (5 mL/mmol).
    
  • Addition: Add 1.1 equivalents of thiourea (or substituted thioamide).

  • Reflux: Heat the mixture to reflux (78°C) for 60 minutes. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Checkpoint: The solution often turns clear then precipitates the hydrobromide salt.

  • Neutralization: Cool to room temperature. Pour the reaction mixture into crushed ice containing 10% aqueous Sodium Carbonate (

    
    ) or Ammonium Hydroxide.
    
    • Observation: A solid free-base precipitate will form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold water (3x). Recrystallize from hot ethanol to yield pure crystals.

  • Characterization (Self-Validation):

    • 1H NMR: Look for the characteristic singlet of the thiazole C5-proton between

      
       6.50 – 7.50 ppm .
      
    • IR: Confirm the presence of C=N stretching at 1600–1620 cm⁻¹ .

References
  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Vertex AI Search / PMC.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI / Crystals.

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors. MDPI / Molbank.

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues. ResearchGate.

  • Hantzsch Thiazole Synthesis - Laboratory Experiment. ChemHelpAsap.

Sources

Bridging the Gap: A Cross-Validation Framework for In Silico Predictions and In Vitro Reality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Correlation Crisis

In modern drug discovery, the "Valley of Death" is often located between the computational chemist’s monitor and the wet lab bench. While in silico molecular docking allows for the screening of millions of compounds, the correlation between predicted binding scores (e.g., kcal/mol) and experimental affinity (


 or 

) is historically poor (

for many standard scoring functions).

This guide outlines a rigorous Integrated Cross-Validation Workflow . Instead of treating computational predictions as final answers, we treat them as hypotheses that must be validated via orthogonal biophysical assays. We compare the "Siloed Approach" (relying solely on docking scores) against an "Integrated Workflow" that utilizes Free Energy Perturbation (FEP) and Surface Plasmon Resonance (SPR) to eliminate false positives early.

Part 1: Comparative Analysis

The "Product": Integrated FEP-SPR Workflow vs. Standard Docking

Table 1: Performance Metrics of Prediction vs. Validation Modalities

FeatureStandard Docking (HTVS)AI-Enhanced FEP (In Silico)Integrated Workflow (FEP + SPR Validation)
Primary Output Docking Score (Arbitrary Units)

(kcal/mol)
Kinetic Constants (

,

,

)
Correlation to Exp. Low (

)
High (

)
Ground Truth
False Positive Rate High (>80%)Moderate (~20-30%)< 1% (Eliminated experimentally)
Throughput

cmpds/day

cmpds/day
~50-100 cmpds/day
Cost Per Hit LowHigh (Compute intensive)Medium (Reagent/Instrument cost)
Mechanistic Insight Static PoseSolvation/Entropy effectsResidence Time & Stoichiometry

Key Insight: Standard docking treats proteins as rigid bodies, often failing to account for explicit water displacement and entropic penalties. The Integrated Workflow uses FEP to refine top hits, but crucially relies on SPR not just for affinity (


), but for Residence Time  (

), a parameter in silico tools struggle to predict accurately but which correlates strongly with in vivo efficacy.

Part 2: The Validation Protocol (Surface Plasmon Resonance)

Objective

To validate the binding affinity and kinetics of in silico derived hits against the target protein, ensuring that predicted "binders" are not artifacts of aggregation or non-specific binding.

Method: Multi-Cycle Kinetic Analysis

Rationale: Single-concentration screens (Yes/No) are insufficient for validating computational models. A full kinetic profile is required to distinguish between specific binding and bulk refractive index shifts.

Step 1: Ligand Immobilization (The Foundation)
  • Chip Selection: Use a CM5 (carboxymethylated dextran) sensor chip for standard proteins. For membrane proteins (GPCRs), use an L1 chip to capture lipid bilayers.

  • Surface Density Calculation: To avoid Mass Transport Limitation (MTL) —where diffusion masks the true binding rate—target a low surface density (

    
     for kinetics).
    
    • Formula:

      
      
      
    • Expert Tip: Always immobilize the protein on the "Active" channel and leave a "Reference" channel (activated/deactivated without protein) to subtract non-specific binding.

Step 2: Solvent Correction (The Control)
  • The Issue: Small molecule libraries are dissolved in DMSO. DMSO has a high refractive index. Even a 0.1% mismatch between running buffer and sample buffer can cause bulk shifts larger than the binding signal.

  • The Fix: Prepare a Solvent Correction Curve (0.5% to 5% DMSO) to normalize the bulk shift response across the active and reference channels.

Step 3: Analyte Injection (The Measurement)[1]
  • Flow Rate: High flow rate (e.g., 50-100 µL/min) is mandatory to minimize mass transport effects.

  • Concentration Series: Inject a 2-fold dilution series of the compound, spanning 0.1x to 10x the predicted

    
    .
    
  • Association/Dissociation: Allow sufficient time for dissociation. If the in silico model predicts a "slow off-rate" (high potency), extend the dissociation phase to 600s+.

Step 4: Data Analysis (The Verdict)
  • Double Referencing: Subtract the signal from the Reference Channel and the signal from "Buffer Only" injections (blank cycles).

  • Fitting: Fit data to a 1:1 Langmuir Binding Model .

    • Red Flag: If the data requires a "Two-State Reaction" model to fit, it often indicates conformational changes or aggregation—factors likely missed by the rigid docking model.

Part 3: Visualization & Logic

Diagram 1: The Integrated Cross-Validation Workflow

This diagram illustrates the funnel from massive virtual libraries to experimentally validated leads.

IntegratedWorkflow Library Compound Library (10^6 Molecules) Docking High-Throughput Docking (Rigid Receptor) Library->Docking Virtual Screen Filter Consensus Scoring & Physicochemical Filter Docking->Filter Top 10% FEP Free Energy Perturbation (AI-Enhanced MD) Filter->FEP High Confidence Selection Select Top 50 Hits FEP->Selection dG < -9 kcal/mol SPR In Vitro Validation (SPR) (Kinetics & Affinity) Selection->SPR Physical Sample Analysis Data Analysis (1:1 Langmuir Fit) SPR->Analysis Sensorgrams Analysis->Docking Feedback Loop (Refine Scoring) Outcome Validated Lead Series Analysis->Outcome Rmax > 10 RU Chi2 < 10%

Caption: The "Funnel of Truth": Moving from high-volume/low-accuracy docking to low-volume/high-accuracy experimental validation.

Diagram 2: Decision Logic for Hit Validation

How to interpret the discordance between In Silico predictions and In Vitro results.

DecisionMatrix Input Comparison Result: In Silico vs. In Vitro Match Match (Pred Kd ≈ Exp Kd) Input->Match FalsePos False Positive (Pred: Strong, Exp: None) Input->FalsePos FalseNeg False Negative (Pred: Weak, Exp: Strong) Input->FalseNeg Action1 Advance to ADMET & Cell Assays Match->Action1 Action2 Check Solubility/Aggregation Re-dock with Induced Fit FalsePos->Action2 Action3 Inspect Binding Pocket (Water Networks?) FalseNeg->Action3

Caption: Decision Matrix for reconciling computational predictions with experimental reality.

References

  • Correlation between molecular docking results and experimental binding affinity. Source: ResearchGate (2024 Review) URL:[Link]

  • Assessment of In Silico and In Vitro Metabolic Stability. Source: MDPI (2023) URL:[Link]

  • Top 10 tips for high quality SPR data. Source: Nicoya Lifesciences URL:[Link]

  • Binding Affinity via Docking: Fact and Fiction. Source: MDPI (2021) URL:[Link]

  • Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. Source: MDPI (Sensors Journal) URL:[Link]

Sources

A Comparative Guide to Validating Target Engagement of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's interaction with its intended biological target within a physiological context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of the novel compound, 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine. The thiazole moiety is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, including kinases and other enzymes.[1][2] Therefore, robust and multifaceted evidence of direct target binding is essential to de-risk a program and build a compelling mechanism-of-action narrative.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to explore the causality behind experimental choices, offering a self-validating framework for assessing target engagement. We will dissect and compare four orthogonal, high-impact techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive chemical proteomics approach using Kinobeads. Each method offers a unique lens through which to view the molecular interaction, and their collective data provide a powerful, integrated understanding of the compound's behavior.

Cellular Thermal Shift Assay (CETSA): Confirming Target Binding in a Native Cellular Environment

CETSA is a powerful technique for verifying and quantifying the interaction between a small molecule and its protein target directly within intact cells or cell lysates.[3][4] The foundational principle is that ligand binding confers thermodynamic stability to the target protein, resulting in an increased resistance to thermal denaturation.[5][6] This method is invaluable as it provides evidence of target engagement in a complex, physiological environment, a critical step in bridging the gap between in vitro activity and cellular efficacy.

Causality of Experimental Choices

The choice to employ CETSA is driven by the need to answer a fundamental question: Does the compound reach and bind its target in the crowded, dynamic milieu of a living cell? Unlike assays using purified recombinant proteins, CETSA accounts for factors such as cell permeability, efflux pumps, and intracellular metabolism, providing a more biologically relevant measure of target interaction.

Experimental Workflow: CETSA

The CETSA workflow can be divided into two main formats: the melt curve format for identifying the optimal temperature and the isothermal dose-response (ITDR) format for quantifying compound potency.

CETSA_Workflow cluster_0 Part A: Melt Curve Generation cluster_1 Part B: Isothermal Dose-Response (ITDR) A1 Treat intact cells with Vehicle or Compound A2 Aliquot cell suspension into PCR tubes A1->A2 A3 Heat aliquots across a temperature gradient A2->A3 A4 Cell Lysis (e.g., freeze-thaw) A3->A4 A5 Separate soluble vs. aggregated proteins (Centrifugation) A4->A5 A6 Quantify soluble target protein (e.g., Western Blot, ELISA) A5->A6 A7 Plot % Soluble Protein vs. Temperature A6->A7 B1 Treat cells with a serial dilution of the compound B2 Heat all samples at a single, pre-determined temperature (Tm) B1->B2 B3 Cell Lysis and Separation (same as A4, A5) B2->B3 B4 Quantify soluble target protein B3->B4 B5 Plot % Soluble Protein vs. Compound Concentration B4->B5

Caption: CETSA workflow for melt curve and isothermal dose-response analysis.

Detailed Experimental Protocol (ITDR Format)
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., one with endogenous expression of the putative target) to ~80% confluency. Treat cells with a serial dilution of 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer to a final concentration of ~10^7 cells/mL.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat all samples simultaneously in a PCR machine for 3 minutes at the predetermined optimal temperature (Tm), followed by immediate cooling to 4°C.[7]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein using a specific and sensitive method like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of stabilized protein against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the compound's potency in stabilizing the target in cells.

Data Presentation and Comparison
CompoundTarget ProteinCell LineCETSA EC50 (µM)
1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine Kinase XHEK2931.2
Alternative Compound A (Known Inhibitor)Kinase XHEK2930.5
Negative Control Compound BKinase XHEK293> 100

Biophysical Validation: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

While CETSA confirms engagement in a cellular setting, biophysical techniques like SPR and ITC are the gold standard for characterizing the direct, label-free interaction between the compound and a purified target protein.[8][9] They provide precise quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for structure-activity relationship (SAR) studies.[10]

Surface Plasmon Resonance (SPR): Measuring Real-Time Binding Kinetics

SPR is a powerful, label-free optical technique that measures molecular interactions in real time.[11][12] It monitors the change in the refractive index at the surface of a sensor chip as an analyte (the compound) flows over an immobilized ligand (the target protein).[13] This allows for the precise determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated.

SPR_Workflow cluster_0 SPR Experimental Cycle A1 Immobilize purified target protein (Ligand) onto the sensor chip A2 Inject compound (Analyte) at various concentrations over the surface (Association) A1->A2 A3 Flow buffer over the surface to monitor dissociation (Dissociation) A2->A3 A4 Inject a regeneration solution to remove bound analyte A3->A4 A5 Analyze sensorgram to derive ka, kd, and KD A4->A5

Caption: The sequential workflow of a typical Surface Plasmon Resonance experiment.

The primary output of an SPR experiment is a sensorgram, a plot of response units (RU) versus time. By fitting the association and dissociation phases of the sensorgrams at different analyte concentrations, one can accurately determine the kinetic parameters.

CompoundTarget Proteinka (1/Ms)kd (1/s)KD (nM)
1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine Kinase X2.5 x 10^55.0 x 10^-320
Alternative Compound AKinase X5.0 x 10^52.5 x 10^-35
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is considered the gold standard for measuring the thermodynamics of binding.[14] It directly measures the heat released or absorbed during a binding event.[9][15] By titrating the compound into a solution containing the purified target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[10][14]

ITC_Workflow cluster_0 ITC Experimental Procedure A1 Load purified target protein into the sample cell A2 Load compound into the titration syringe A1->A2 A3 Perform sequential injections of the compound into the cell A2->A3 A4 Measure the minute heat changes after each injection A3->A4 A5 Integrate heat peaks and plot against molar ratio A4->A5 A6 Fit the binding isotherm to determine KD, n, ΔH, and ΔS A5->A6

Caption: The workflow for an Isothermal Titration Calorimetry experiment.

The ITC output provides a direct measurement of the heat of interaction, from which all thermodynamic parameters can be derived. This is critical for understanding the driving forces of the binding event (enthalpy- or entropy-driven).

CompoundTarget ProteinKD (nM)n (Stoichiometry)ΔH (kcal/mol)TΔS (kcal/mol)
1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine Kinase X251.05-8.52.0
Alternative Compound AKinase X60.98-10.21.1

Kinobeads: An Unbiased Approach to Target Identification and Selectivity Profiling

For compounds with a thiazole core, kinases are a highly probable target class. Chemical proteomics using "kinobeads" is a powerful, unbiased method to assess a compound's interaction with a large portion of the kinome simultaneously.[16] The technique relies on a competition experiment where the test compound competes with a mixture of broad-spectrum kinase inhibitors immobilized on beads for binding to kinases present in a cell lysate.[17][18] Bound kinases are then identified and quantified by mass spectrometry.

Causality of Experimental Choices

This method is chosen when the precise target is unknown or to proactively assess the selectivity of a compound against hundreds of endogenous kinases.[19] It provides a systems-level view of target engagement, revealing not only the intended target but also potential off-targets, which is critical for predicting safety and understanding polypharmacology.

Experimental Workflow: Kinobeads Competition Assay

Kinobeads_Workflow cluster_0 Kinobeads Competitive Profiling A1 Prepare cell lysate A2 Pre-incubate lysate with Vehicle (DMSO) or Test Compound (at various concentrations) A1->A2 A3 Add Kinobeads to the pre-incubated lysate A2->A3 A4 Incubate to allow competitive binding A3->A4 A5 Wash beads to remove non-specific binders A4->A5 A6 Elute and digest bound kinases (on-bead digestion) A5->A6 A7 Analyze peptides by LC-MS/MS for identification and quantification A6->A7 A8 Determine IC50 for each detected kinase A7->A8

Caption: Workflow for target discovery using a competitive Kinobeads assay.

Data Presentation and Interpretation

The mass spectrometry data is used to calculate the relative abundance of each kinase bound to the beads in the compound-treated sample versus the vehicle control. A dose-dependent decrease in a kinase's signal indicates that the compound is engaging that target.

Kinase TargetIC50 (nM) for 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine
Kinase X (Putative Primary Target) 35
Kinase Y (Off-target)850
Kinase Z (Off-target)> 10,000
RIPK2 (Common Off-target)> 20,000

Comparative Summary of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Kinobeads / Chemical Proteomics
System Context Intact cells or lysateIn vitro (purified components)In vitro (purified components)Cell lysate
Key Output Target stabilization (EC50)Binding kinetics (ka, kd) & affinity (KD)Binding thermodynamics (KD, n, ΔH, ΔS)Target profile & relative affinity (IC50)
Label-Free YesYesYesYes
Primary Use Case Confirming intracellular target bindingPrecise kinetics and affinity determinationGold standard for thermodynamic profilingUnbiased target identification & selectivity
Throughput Medium to HighHighLow to MediumMedium
Protein Requirement Endogenous expressionPurified protein requiredPurified protein requiredEndogenous expression
Main Advantage Physiologically relevant contextReal-time kinetic dataComplete thermodynamic profileUnbiased, proteome-wide view
Main Limitation Not all targets are amenableImmobilization can cause artifactsHigh protein consumptionNot in intact cells; competition bias

Conclusion and Integrated Strategy

Validating the target engagement of a promising molecule like 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine requires a multi-pronged, evidence-based approach. No single technique can provide a complete picture. An optimal strategy involves the synergistic use of these orthogonal methods.

A recommended path would be to first use a broad, unbiased method like Kinobeads to identify high-probability kinase targets and gain an early understanding of selectivity. Once a primary target (e.g., "Kinase X") is identified, its direct interaction with the compound should be rigorously characterized in vitro using SPR and ITC . These biophysical methods provide the precise affinity and thermodynamic data essential for guiding medicinal chemistry efforts.

Finally, and most critically, CETSA should be employed to confirm that the binding observed with purified proteins translates into meaningful target engagement within the complex environment of a living cell. A strong correlation between the binding affinity from biophysical assays and the cellular target stabilization potency from CETSA builds a powerful, validated case for the compound's mechanism of action, significantly increasing the confidence for further preclinical and clinical development.

References

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink. Retrieved February 7, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2024). ACS Omega. Retrieved February 7, 2026, from [Link]

  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2018). PMC. Retrieved February 7, 2026, from [Link]

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  • Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery. Retrieved February 7, 2026, from [Link]

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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved February 7, 2026, from [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. (2018). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

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Safety Operating Guide

Essential Safety Protocols: Personal Protective Equipment for Handling 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research can be conducted not only effectively but also with the highest degree of safety. The handling of specialized chemical reagents like 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine (CAS No. 1123169-53-8) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe utilization of this compound, grounded in its specific chemical characteristics and associated hazards.

Foundational Hazard Analysis: The "Why" Behind the Protection

Understanding the inherent risks of a substance is the critical first step in establishing a robust safety protocol. For 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive for our protective measures.

The compound is designated with the signal word "Warning" and is associated with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Consequently, our Personal Protective Equipment (PPE) strategy is a multi-layered defense designed to create a comprehensive barrier against these specific threats. The causality is direct: the risk of skin and eye irritation mandates robust barrier protection for these areas, while the potential for respiratory irritation necessitates controls to prevent inhalation, especially when the material could become airborne.

Core Protective Measures: Selecting the Appropriate Barriers

Based on the hazard analysis, a standard set of PPE is mandatory for any procedure involving 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine. The selection of specific items must be guided by a risk assessment of the planned procedure.

Engineering Controls First: Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. All handling of this compound should occur within a properly functioning chemical fume hood to mitigate inhalation risks.[2][3] An accessible safety shower and eyewash station are also mandatory prerequisites.[4][5]

  • Rationale: The H319 warning indicates a significant risk of serious eye irritation.[1] Standard safety glasses are insufficient.

  • Required PPE: Tightly fitting safety goggles that provide a seal around the eyes are required to protect against potential splashes or airborne particles.[6] If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.

  • Rationale: The H315 warning for skin irritation necessitates a complete barrier to prevent direct contact.[1]

  • Required PPE:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. If prolonged contact is anticipated, consult a glove compatibility chart for thiazole derivatives. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

    • Lab Coat: A standard laboratory coat is required, but for procedures with a higher risk of splashes, impervious or chemically resistant clothing is recommended.[4][6] Ensure the lab coat is fully buttoned and the sleeves cover the wrists.

  • Rationale: The H335 warning highlights the risk of respiratory tract irritation.[1] While engineering controls like a fume hood are the primary defense, respiratory protection may be necessary in specific situations.

  • Required PPE: Respiratory protection is generally not required if work is conducted within a certified chemical fume hood. However, if engineering controls are not available or in the event of a spill or aerosol-generating procedure, a NIOSH-approved respirator is necessary.[6] The specific type of respirator cartridge should be selected based on the potential concentration and nature of airborne contaminants.

Operational Plans: PPE Protocols for Specific Tasks

The level of protection must correspond to the risk associated with the specific laboratory task. The following table summarizes recommended PPE levels for common procedures.

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required in fume hood
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesChemical Resistant Apron over Lab CoatNot required in fume hood
Performing Reactions Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required in fume hood
Spill Cleanup N/ASafety Goggles & Face ShieldHeavy-duty Nitrile GlovesImpervious Gown/SuitNIOSH-approved Respirator

This decision-making process can be visualized as a workflow.

PPE_Decision_Workflow cluster_0 Risk Assessment & Control Start Start: Handling 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine Task Identify Task (e.g., Weighing, Spill) Start->Task FumeHood Work in Chemical Fume Hood? BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood->BasePPE Yes AerosolRisk Aerosol or Dust Risk (Outside Fume Hood)? FumeHood->AerosolRisk No Task->FumeHood SplashRisk Significant Splash Risk? BasePPE->SplashRisk FaceShield Add Face Shield & Chem-Resistant Apron SplashRisk->FaceShield Yes Proceed Proceed with Task SplashRisk->Proceed No FaceShield->Proceed AerosolRisk->BasePPE No Respirator Add NIOSH-Approved Respirator AerosolRisk->Respirator Yes Respirator->BasePPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.